molecular formula C11H17Br2NO2 B1593749 Brolamfetamine hydrobromide CAS No. 53581-53-6

Brolamfetamine hydrobromide

Cat. No.: B1593749
CAS No.: 53581-53-6
M. Wt: 355.07 g/mol
InChI Key: KOUBEZAODVTFTG-UHFFFAOYSA-N
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Description

Brolamfetamine hydrobromide, also known as DOB hydrobromide, is a psychedelic compound of the phenethylamine and amphetamine chemical classes. With the molecular formula C11H16BrNO2·BrH and a molecular weight of 355.066 g/mol, it is supplied as a high-purity solid for research purposes . This compound is a potent serotonin receptor agonist, demonstrating high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes . Its strong and selective action on the 5-HT2A receptor mediates its primary effects and makes it a valuable pharmacological tool for studying the structure and function of serotonin receptor subfamilies in vitro . Researchers utilize this compound in neuropharmacology to investigate serotonin-mediated signaling pathways and the mechanisms of psychedelic compounds. The compound has an exceptionally long duration of action, which is a key area of scientific interest . This compound is for research use only and is not intended for diagnostic or therapeutic applications, or for human consumption. It is the responsibility of the purchaser to ensure compliance with all local, state, federal, and international regulations regarding the handling and use of this controlled substance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53581-53-6

Molecular Formula

C11H17Br2NO2

Molecular Weight

355.07 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide

InChI

InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H

InChI Key

KOUBEZAODVTFTG-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br

Other CAS No.

53581-53-6

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Foundational & Exploratory

Brolamfetamine Hydrobromide: Chemical Architecture and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brolamfetamine hydrobromide (DOB HBr) is a halogenated phenethylamine and a potent, selective agonist of the 5-HT


 receptor. Characterized by the substitution of a bromine atom at the 4-position of the aromatic ring, this compound exhibits high lipophilicity and resistance to monoamine oxidase (MAO) degradation, resulting in a prolonged duration of action. This guide details the fundamental chemical characteristics, synthetic pathways for reference standards, and the receptor-ligand interaction mechanics necessary for researchers investigating serotonergic signaling or developing forensic analytical protocols.

Chemical Identity and Molecular Architecture[1]

Brolamfetamine (DOB) belongs to the "DOx" family of substituted amphetamines. The hydrobromide salt is the preferred form for in vitro assays due to improved aqueous solubility compared to the freebase.

Fundamental Constants
PropertyData
IUPAC Name 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine hydrobromide
Common Name DOB HBr; this compound
CAS Number 53581-53-6 (HBr salt); 64638-07-9 (Freebase)
Molecular Formula

Molar Mass 355.08 g/mol (Salt); 274.15 g/mol (Freebase)
Chirality Contains one stereocenter at the

-carbon.[1][2] The (

)-isomer is significantly more potent than the (

)-isomer.
SMILES (Freebase) CC(N)CC1=C(OC)C=C(Br)C(OC)=C1
Structural Significance

The 4-bromo substitution is the defining feature of DOB.

  • Electronic Effect: The bromine atom exerts a weak electron-withdrawing inductive effect but a stronger electron-donating resonance effect, modulating the electron density of the benzene ring.

  • Steric/Lipophilic Effect: The large halogen atom increases lipophilicity (LogP ~2.6 for freebase), facilitating blood-brain barrier (BBB) penetration.

  • Metabolic Shielding: The 4-position blockage prevents para-hydroxylation, a common metabolic route for phenethylamines, forcing metabolism toward slower O-demethylation pathways.

Synthetic Methodology: Analytical Reference Standard

Note: The following protocol describes the synthesis of a certified reference material (CRM) for forensic or toxicological validation. All procedures must strictly adhere to local controlled substance regulations (e.g., Schedule I in the US).

The most chemically robust route involves the elemental bromination of 2,5-dimethoxyamphetamine (2,5-DMA). This electrophilic aromatic substitution is highly regioselective due to the para-directing influence of the methoxy groups.

Synthesis Workflow (Graphviz)

DOBSynthesis cluster_conditions Reaction Conditions DMA 2,5-Dimethoxyamphetamine (Freebase) Inter Intermediate: Reaction Matrix DMA->Inter Dissolve Br2 Elemental Bromine (Br2) Br2->Inter Dropwise Addn (Exothermic) AcOH Glacial Acetic Acid AcOH->Inter Solvent Base Basify (NaOH) Extract (CH2Cl2) Inter->Base Quench & Extract DOB_Free DOB Freebase (Oil) Base->DOB_Free Evaporation Final DOB Hydrobromide (White Crystals) DOB_Free->Final Salt Formation HBr_Gas HBr (g) or HBr/IPA HBr_Gas->Final

Figure 1: Synthetic pathway for DOB HBr via bromination of 2,5-DMA.

Protocol Causality
  • Solvent Choice (Glacial Acetic Acid): Used to solubilize the amine while moderating the reactivity of bromine. It prevents over-bromination or oxidation of the amine nitrogen.

  • Bromine Addition: Elemental bromine is added slowly. The 2,5-dimethoxy substitution pattern activates the 4-position, making it the exclusive site for electrophilic attack.

  • Salt Formation (HBr): The freebase is an oil that oxidizes over time. Conversion to the hydrobromide salt creates a stable crystalline lattice with a melting point of 195–196 °C [1], essential for long-term storage of reference standards.

Pharmacodynamics and Receptor Affinity

DOB is a "super-agonist" at the 5-HT


 receptor. Its affinity is so high that radiolabeled DOB (

Br-DOB or

H-DOB) is frequently used to map the density of 5-HT

receptors in neuroimaging studies.
Binding Profile ( Values)

The following affinities demonstrate the compound's selectivity profile [2, 3]:

ReceptorAffinity (

)
Functional Consequence
5-HT

0.6 – 1.0 nM Primary site of action. Mediates psychedelic effects and vasoconstriction.
5-HT

1.3 – 2.8 nMContributes to anorectic effects and anxiety modulation.
5-HT

~2.9 nMImplicated in peripheral vasoconstriction and potential valvulopathy concerns.
5-HT

> 2,000 nMNegligible affinity (unlike LSD or tryptamines).
Signaling Pathway (Graphviz)

DOB binding induces a conformational change in the G-protein coupled receptor (GPCR), preferentially activating the G


 pathway.

Signaling Ligand DOB HBr Receptor 5-HT2A Receptor (Post-synaptic) Ligand->Receptor Agonist Binding Gprot Gq/11 Protein Activation Receptor->Gprot Coupling Effector PLC-beta (Phospholipase C) Gprot->Effector Activates SecondMess Hydrolysis of PIP2 Effector->SecondMess IP3 IP3 (Inositol Triphosphate) SecondMess->IP3 DAG DAG (Diacylglycerol) SecondMess->DAG CaRelease Intracellular Ca2+ Release (ER) IP3->CaRelease PKC PKC Activation DAG->PKC Response Physiological Output: Neuronal Excitation Vasoconstriction CaRelease->Response PKC->Response

Figure 2: 5-HT2A Gq-mediated signaling cascade activated by DOB.

Analytical Characterization

For verification of synthesized material, the following spectral signatures are definitive.

Mass Spectrometry (GC-MS)
  • Parent Ion:

    
     273/275 (Doublet due to 
    
    
    
    Br and
    
    
    Br isotopes in 1:1 ratio).
  • Base Peak:

    
     44 (The 
    
    
    
    -cleavage of the amine chain:
    
    
    ).
  • Key Fragment:

    
     230/232 (Loss of the ethylamine chain).
    
Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
     (for HBr salt).
    
  • Aromatic Protons: Two singlets. The 3-H and 6-H protons appear distinct due to the asymmetric substitution.

    • 
       ~7.05 ppm (1H, s, Ar-H)
      
    • 
       ~6.85 ppm (1H, s, Ar-H)
      
  • Methoxy Groups: Two singlets around

    
     3.7-3.8 ppm.
    

Metabolism and Safety Profile

Understanding the metabolic stability of DOB is crucial for interpreting toxicological data.

  • Metabolic Route: Unlike non-halogenated amphetamines, the 4-position is blocked. Metabolism proceeds via O-demethylation at the 2- or 5-position, catalyzed by CYP2D6 and CYP3A4 [4].

  • Excretion: The resulting phenols and their glucuronide conjugates are excreted renally.

  • Vasoconstriction Risk: The high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors in peripheral vascular smooth muscle can lead to severe, prolonged vasoconstriction (ergotism-like gangrene) in overdose scenarios. This is a critical safety hazard for laboratory personnel handling the pure substance.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #62 DOB).
  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C receptors." Journal of Medicinal Chemistry, 27(11), 1508-1515. Link

  • Earty, K. et al. (2021). "Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers." ACS Pharmacology & Translational Science. Link

  • Struve, C., et al. (2010).[2] "Metabolism of the designer drug 4-bromo-2,5-dimethoxyamphetamine (DOB) in hepatocytes." Journal of Analytical Toxicology. Link

Sources

Stereochemical Determinants of Pharmacodynamics: A Technical Analysis of (R)-DOB vs. (S)-DOB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stereoselective pharmacodynamics of 2,5-dimethoxy-4-bromoamphetamine (DOB), a highly potent 5-HT


 receptor agonist. For researchers in neuropsychopharmacology and drug discovery, understanding the chirality of DOB is not merely an academic exercise but a critical variable in assay design and data interpretation.

DOB possesses a chiral center at the


-carbon of the ethylamine side chain. Consistent with the "phenethylamine rule" established by Glennon and Nichols, the (R)-(-)-isomer  is the eutomer (biologically active), displaying nanomolar affinity for the 5-HT

receptor. The (S)-(+)-isomer is the distomer, exhibiting significantly reduced affinity and intrinsic activity. This guide provides a self-validating framework for investigating these enantiomers, covering structural mechanisms, binding kinetics, functional signaling, and in vivo behavioral correlates.

Structural Basis of Chirality

The stereoselectivity of DOB is governed by the spatial orientation of the


-methyl group relative to the orthosteric binding pocket of the 5-HT

receptor.
  • The (R)-Configuration: The

    
    -methyl group of (R)-DOB projects into a hydrophobic pocket formed by residues in Transmembrane Helix 5 (TM5) and TM6 (specifically Val3.33 and Leu6.51). This interaction stabilizes the ligand-receptor complex in the active conformation (
    
    
    
    ), facilitating G
    
    
    coupling.
  • The (S)-Configuration: The

    
    -methyl group of (S)-DOB faces a sterically restricted region, preventing optimal engagement with the hydrophobic pocket. This steric clash reduces binding affinity (
    
    
    
    ) and efficacy (
    
    
    ).
Stereochemical Designation
Common NameIUPAC DesignationOptical RotationActivity Status
(R)-DOB (R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine(-)Eutomer (High Potency)
(S)-DOB (S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine(+)Distomer (Low Potency)

Receptor Binding Profile

To validate stereoselectivity, radioligand binding assays using [


H]-Ketanserin (antagonist) or [

I]-DOI (agonist) are the industry standard. The data below summarizes the consensus binding affinities, demonstrating the significant potency ratio between the enantiomers.
Table 1: Comparative Binding Affinity ( ) at 5-HT Receptors
Compound

Value (nM)
Selectivity Ratio (S/R)Receptor Source
(R)-(-)-DOB 0.5 – 1.0 N/AHuman Cloned 5-HT

(S)-(+)-DOB > 20.0 ~20-40xHuman Cloned 5-HT

Racemic DOB ~ 2.0 – 4.0 N/AHuman Cloned 5-HT

> Note: The racemate


 is an average driven by the active (R)-isomer. Using racemic mixtures in high-precision signaling assays introduces "inactive noise" from the (S)-isomer, potentially skewing 

calculations.

Functional Signaling Pathways

Binding affinity does not always correlate linearly with functional efficacy due to phenomena like functional selectivity (biased agonism). DOB primarily drives the G


 pathway, leading to intracellular calcium mobilization.
Pathway Logic
  • Ligand Binding: (R)-DOB stabilizes 5-HT

    
    .
    
  • G-Protein Coupling: G

    
     exchanges GDP for GTP.
    
  • Effector Activation: PLC

    
     hydrolyzes PIP
    
    
    
    into IP
    
    
    and DAG.
  • Calcium Release: IP

    
     binds IP
    
    
    
    R on the ER, releasing Ca
    
    
    .
Visualization: 5-HT2A Signaling Cascade

G Ligand (R)-DOB Receptor 5-HT2A Receptor Ligand->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC-beta GProtein->Effector Stimulation SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Calcium Ca2+ Release SecondMessenger->Calcium ER Flux

Caption: The canonical Gq-mediated signaling pathway activated by (R)-DOB, leading to calcium mobilization.

Experimental Protocol: Calcium Flux Assay

To functionally differentiate (R)-DOB from (S)-DOB, a kinetic calcium flux assay is required. This protocol uses a self-validating design with HEK293 cells stably expressing human 5-HT


.
Critical Reagents
  • Cell Line: HEK293-h5HT2A (stable transfection avoids variability).

  • Dye: Fluo-4 AM or Calcium 6 (high sensitivity).

  • Inhibitor: Probenecid (prevents dye leakage via anion transporters).

  • Controls: 5-HT (Full Agonist), Ketanserin (Antagonist).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Plate HEK293-h5HT2A cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

    • Incubate overnight at 37°C, 5% CO

      
      . Why: Poly-D-lysine ensures adherence during wash steps.
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM.
      
    • Remove media and add 100

      
      L Loading Buffer.
      
    • Incubate 45 mins at 37°C, then 15 mins at RT. Why: RT incubation ensures complete de-esterification of the AM dye.

  • Compound Preparation:

    • Prepare 10-point serial dilutions of (R)-DOB and (S)-DOB (range: 10

      
      M to 0.1 nM).
      
    • Prepare 5-HT control curve.

  • Assay Execution (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Add 20

      
      L of compound (5x concentration).
      
    • Response: Record kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak minus Baseline).
      
    • Fit to sigmoidal dose-response curve (Variable Slope).

    • Validation Criteria: (R)-DOB must show

      
       nM. (S)-DOB should show 
      
      
      
      nM or minimal efficacy.
Visualization: Assay Workflow

Workflow Seeding Seed HEK293 (Day -1) Loading Load Fluo-4 + Probenecid Seeding->Loading Incubation Incubate (60 min) Loading->Incubation Baseline Read Baseline (10 sec) Incubation->Baseline Injection Inject (R)/(S)-DOB Baseline->Injection Analysis Calculate EC50 Injection->Analysis

Caption: Workflow for the Calcium Flux Assay. Probenecid is critical to retain the dye within the cytosol.

In Vivo Validation: Head Twitch Response (HTR)

The Head Twitch Response (HTR) in mice is the "gold standard" behavioral proxy for 5-HT


 activation and hallucinogenic potential.
  • Mechanism: HTR is mediated specifically by 5-HT

    
     receptors in the prefrontal cortex.
    
  • Stereoselective Outcome:

    • (R)-DOB: Induces robust, dose-dependent HTR (ED

      
       ~0.5 - 1.0 mg/kg).
      
    • (S)-DOB: Induces negligible HTR even at high doses, or requires doses >10x that of the (R)-isomer.

  • Protocol Note: Pre-treatment with the antagonist M100907 (Volinanserin) should abolish the response, confirming 5-HT

    
     specificity.
    

References

  • Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenylalkylamines.[1] In: NIDA Research Monograph.

  • Nichols, D. E. (2016). Psychedelics.[2][3][4][5][6] Pharmacological Reviews.

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

  • Canal, C. E., & Morgan, D. (2012).[6] Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioral Pharmacology.[6]

  • Abcam Protocols. Calcium Flux Assay Protocol (Fluo-4).

Sources

Elucidating the Mechanism of Action of Brolamfetamine at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brolamfetamine (DOB) acts as a potent, high-affinity partial agonist at the serotonin 5-HT2A receptor, a G-protein-coupled receptor (GPCR) central to the modulation of cortical signaling and the mediation of psychedelic phenomena. Unlike the endogenous ligand serotonin (5-HT), which activates a broad spectrum of downstream effectors, DOB exhibits a distinct pharmacological profile characterized by robust coupling to the


 signaling pathway. This interaction triggers a canonical phosphoinositide hydrolysis cascade resulting in intracellular calcium mobilization, a mechanism strongly correlated with the murine Head-Twitch Response (HTR), the standard behavioral proxy for 5-HT2A-mediated hallucinogenic activity. This guide delineates the molecular kinetics, signal transduction pathways, and experimental methodologies required to validate DOB’s pharmacological profile.

Molecular Pharmacology and Binding Kinetics

Structural Basis of Interaction

DOB (2,5-Dimethoxy-4-bromoamphetamine) is a phenethylamine derivative.[1] Its high affinity for the 5-HT2A receptor is driven by specific hydrophobic and electrostatic interactions within the receptor's orthosteric binding pocket.

  • Key Residues: Mutagenesis studies highlight Ser5.46 (Ser242) in Transmembrane Helix 5 (TM5) as a critical residue. The hydrogen bonding between Ser5.46 and the amine group of DOB stabilizes the active conformation of the receptor, facilitating G-protein coupling.

  • Stereoselectivity: The (R)-enantiomer of DOB is significantly more potent than the (S)-enantiomer, exhibiting a

    
     in the sub-nanomolar to low-nanomolar range.
    
Binding Affinity Profile

Quantitative analysis reveals that DOB possesses high selectivity for 5-HT2 receptor subtypes over 5-HT1 subtypes, with a particular preference for the high-affinity state of the 5-HT2A receptor.

Table 1: Comparative Binding Affinities (


) at Human 5-HT Receptors 
Compound5-HT2A

(nM)
5-HT2C

(nM)
5-HT1A

(nM)
Selectivity (2A vs 1A)
DOB 0.6 - 1.0 2.0 - 5.0 > 1,000 > 1000-fold
5-HT (Serotonin)5.0 - 20.010.0 - 50.01.0 - 5.0Non-selective
Ketanserin (Antagonist)1.0 - 2.0> 50.0> 1,000Selective 2A Antagonist

Note: Values represent consensus ranges from radioligand binding assays (e.g., using [³H]Ketanserin or [³H]DOB).

Signal Transduction Dynamics

The Canonical Pathway

The primary mechanism of action for DOB involves the recruitment and activation of the heterotrimeric


 protein. This pathway is essential for the drug's psychotomimetic effects.
  • Receptor Activation: DOB binding induces a conformational change in TM5 and TM6 of the 5-HT2A receptor.

  • G-Protein Coupling: The intracellular loops of the receptor engage

    
    , promoting the exchange of GDP for GTP.
    
  • Effector Activation:

    
    -GTP dissociates and activates Phospholipase C 
    
    
    
    (PLC
    
    
    )
    .
  • Second Messenger Generation: PLC

    
     hydrolyzes membrane-bound Phosphatidylinositol 4,5-bisphosphate (
    
    
    
    ) into:
    • Inositol 1,4,5-trisphosphate (

      
      ):  Diffuses to the ER to release 
      
      
      
      .
    • Diacylglycerol (DAG): Remains membrane-bound to activate Protein Kinase C (PKC).

  • Cellular Outcome: The surge in cytosolic calcium (

    
    ) triggers neuronal depolarization and downstream gene expression (e.g., Egr1, c-Fos).
    
The Arachidonic Acid (PLA2) Pathway

Distinct from the canonical pathway, DOB also stimulates Phospholipase A2 (PLA2) , leading to the release of Arachidonic Acid (AA). This pathway is hypothesized to involve


 proteins or 

subunits from

proteins, independent of PLC activity, contributing to the unique signaling signature of hallucinogens compared to non-hallucinogenic agonists.

G DOB Brolamfetamine (DOB) R 5-HT2A Receptor DOB->R Binding Gq Gq/11 Protein R->Gq Activation PLA2 PLA2 Activation R->PLA2 G12/13 or G-beta-gamma PLC PLC-beta Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Bind IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux AA Arachidonic Acid PLA2->AA Release

Figure 1: Dual signaling pathways activated by DOB at the 5-HT2A receptor. The canonical Gq/PLC pathway (center) drives Calcium flux, while the PLA2 pathway (right) generates Arachidonic Acid.

Functional Selectivity (Biased Agonism)

A critical aspect of DOB pharmacology is its functional selectivity . While endogenous serotonin activates both G-protein and


-arrestin pathways (balanced agonism), DOB displays a specific bias profile.
  • Gq vs.

    
    -Arrestin2:  Recent literature suggests that while DOB recruits 
    
    
    
    -arrestin2, the hallucinogenic potential is strictly predicted by the efficacy of
    
    
    coupling. Non-hallucinogenic 5-HT2A agonists (e.g., Lisuride) often exhibit biased
    
    
    -arrestin recruitment or insufficient
    
    
    efficacy.
  • Implication: To validate a compound as "DOB-like," one must demonstrate robust

    
     flux (Gq measure) rather than solely relying on arrestin recruitment assays.
    

Experimental Methodologies

Protocol A: [³H]DOB Radioligand Binding Assay

Objective: Determine the affinity (


, 

) of DOB or competing ligands for the high-affinity state of the 5-HT2A receptor.

Materials:

  • Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]DOB (Specific Activity ~80 Ci/mmol) or [³H]Ketanserin.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 20-50 µ g/well .

  • Incubation:

    • Total Binding: Membrane + [³H]Ligand (0.5 - 5 nM).[2]

    • Non-Specific Binding (NSB): Add 10 µM Methysergide or Ketanserin.

    • Test: Add increasing concentrations of unlabeled competitor (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes (DOB kinetics are slower than 5-HT).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to filter.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate Specific Binding = (Total - NSB). Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Objective: Measure the functional efficacy (


, 

) of DOB-induced

signaling.

Workflow:

  • Cell Plating: Seed CHO-K1 or HEK293 cells expressing 5-HT2A (20,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-sensitive dye (e.g., Fluo-4 AM) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye extrusion). Incubate 60 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Agonist Addition: Inject DOB (1 nM - 10 µM).

  • Measurement: Record fluorescence peak within 60-90 seconds.

  • Validation: Pre-treat control wells with MDL-100,907 (100 nM), a selective 5-HT2A antagonist. Complete blockade of the signal confirms 5-HT2A specificity.

Protocol Step1 1. Cell Seeding (HEK-5HT2A) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Baseline Read (10s) Step2->Step3 Step4 4. Inject DOB (Agonist) Step3->Step4 Step5 5. Record Flux (Peak Ca2+) Step4->Step5 Step6 6. Validation (Block w/ MDL-100,907) Step5->Step6

Figure 2: Workflow for the Calcium Flux functional assay.

In Vivo Correlates: The Head-Twitch Response

The Head-Twitch Response (HTR) in rodents is the gold-standard behavioral assay for 5-HT2A activation. It is a rapid, rotational movement of the head that correlates strongly with human hallucinogenic potency.

  • Mechanism: DOB induces HTR via activation of 5-HT2A receptors in the prefrontal cortex.

  • Specificity Check: The response must be abolished by M100907 (Volinanserin) but not by 5-HT2C-selective antagonists (e.g., SB-242084) to confirm 2A mediation.

  • Dose-Response: DOB typically induces maximal HTR at 0.5 - 1.0 mg/kg (i.p.) in mice, exhibiting an inverted-U shaped dose-response curve.

References

  • Psychedelics and the Human Receptorome. Ray, T.S. (2010).[3] PLoS ONE. [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Garcia-Romeu, A., et al. (2023). Nature Neuroscience. [Link]

  • High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Egan, C.T., et al. (1999). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP) Database. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. [Link]

Sources

Technical Guide: Exploratory Studies of Brolamfetamine (DOB) in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brolamfetamine (DOB) is a potent, long-acting serotonergic psychedelic of the substituted phenethylamine class.[1] Structurally related to 2C-B and DOI, it serves as a critical pharmacological probe for the 5-HT


 receptor , the primary target for classical hallucinogens.

This technical guide provides a rigorous framework for investigating DOB’s psychopharmacological profile in rodent models. It synthesizes binding kinetics, signal transduction pathways, and standardized behavioral assays—specifically the Head-Twitch Response (HTR) and Drug Discrimination (DD) paradigms. These protocols are designed to ensure reproducibility and translational relevance in neuropsychiatric drug discovery.

Pharmacological Profile & Mechanism of Action[2]

Chemical Identity & Stereoselectivity

DOB (2,5-Dimethoxy-4-bromoamphetamine) possesses a chiral center at the alpha carbon. Its activity is highly stereoselective:

  • (

    
    )-(-)-DOB:  The eutomer (more active isomer), exhibiting significantly higher affinity for 5-HT
    
    
    
    receptors.
  • (

    
    )-(+)-DOB:  The distomer (less active), often serving as a control in binding studies.
    
Receptor Binding Kinetics

DOB acts as a high-affinity partial-to-full agonist at 5-HT


 receptor subtypes. Its potency in behavioral assays correlates strongly with 5-HT

affinity.

Table 1: Comparative Binding Affinities (


) of DOB and Reference Ligands 
Compound5-HT


(nM)
5-HT


(nM)
Selectivity (2A vs 2C)
(

)-DOB
0.5 – 5.0 1.0 – 10.0 Moderate
DOI0.72.4Moderate
Ketanserin2.5>100High (Antagonist)
2C-B~1.0~20Moderate

Note: Values are approximate means derived from radioligand displacement assays using [


I]DOI or [

H]Ketanserin in rat frontal cortex homogenates.
Signal Transduction Pathway

Upon binding to the 5-HT


 receptor, DOB preferentially activates the G

protein pathway. This "canonical" pathway is distinct from the

-arrestin2 recruitment pathway often associated with tolerance, though DOB recruits both.

Key Mechanism:

  • G

    
     Coupling:  Activation of Phospholipase C 
    
    
    
    (PLC
    
    
    ).[2]
  • Hydrolysis: PIP

    
     is cleaved into IP
    
    
    
    and Diacylglycerol (DAG).[2]
  • Calcium Release: IP

    
     triggers intracellular Ca
    
    
    
    release from the ER, leading to neuronal depolarization.

G DOB DOB (Ligand) R 5-HT2A Receptor DOB->R Binding Gq Gq/11 Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca PKC PKC Activation DAG->PKC HTR Head-Twitch Response (Behavioral Output) Ca->HTR Neuronal Excitation

Figure 1: Canonical Gq-mediated signaling pathway activated by DOB leading to behavioral output.

Experimental Protocol: Head-Twitch Response (HTR)

The HTR is the "gold standard" behavioral proxy for 5-HT


-mediated hallucinogenic activity in rodents (specifically mice). It is defined as a rapid, paroxysmal rotational movement of the head.
Subject Selection
  • Species: C57BL/6J Mice (Males preferred to reduce estrous cycle variability).

  • Age: 8–12 weeks.

  • Housing: Group-housed, standard light/dark cycle.

Dosage & Administration

DOB follows an inverted U-shaped dose-response curve.

  • Vehicle: Saline (0.9% NaCl).

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Effective Range: 0.5 – 2.0 mg/kg.

  • Maximal Effect: Typically ~1.0 mg/kg.

  • High Dose Suppression: >4.0 mg/kg may reduce HTR due to competing behaviors or 5-HT

    
     recruitment.
    
Workflow Diagram

HTR_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Testing cluster_2 Phase 3: Analysis Habituation Habituation (30 mins in chamber) Weighing Weighing & Dosing (0.5-2.0 mg/kg) Habituation->Weighing Injection Injection (i.p.) Time T=0 Weighing->Injection Wait Absorption Period (10 mins) Injection->Wait Record Video Recording (20 mins) Wait->Record Scoring Blind Scoring (Count HTRs) Record->Scoring Validation Antagonist Check (Ketanserin Blockade) Scoring->Validation

Figure 2: Step-by-step workflow for the Head-Twitch Response assay.

Self-Validating Control (The Antagonist Blockade)

To confirm HTR is mediated by 5-HT


 and not off-target effects:
  • Pre-treatment: Administer Ketanserin (0.5–1.0 mg/kg, i.p.) or M100907 (0.1 mg/kg) 30 minutes prior to DOB.

  • Result: A valid study must show near-total ablation of HTR in the antagonist group.

Experimental Protocol: Drug Discrimination (DD)

Drug discrimination assesses the interoceptive stimulus effects of DOB, determining if the animal "recognizes" the drug state compared to a training drug (e.g., DOI or LSD).

Training Parameters (Rats)
  • Apparatus: Two-lever operant conditioning chamber (Food reinforcement).

  • Schedule: Fixed Ratio 10 (FR10) or FR20.

  • Training Drug: DOI (1.0 mg/kg) or DOM (1.0 mg/kg) are common training stimuli due to cross-generalization with DOB.

  • Criteria: >85% correct lever selection over 5 consecutive sessions.

Testing DOB for Generalization

Once trained to discriminate DOI vs. Saline, DOB is administered as the test compound.

  • Dose-Response: Administer DOB (0.1, 0.3, 1.0 mg/kg) 15–30 mins pre-session.

  • Measurement: Calculate the percentage of responses on the "Drug Lever."

  • Interpretation:

    • >80% Drug Lever: Full Generalization (The rat perceives DOB as "subjectively identical" to the training psychedelic).

    • 20-80%: Partial Generalization.

Neurochemistry & Metabolism

Understanding the metabolic fate of DOB in rodents is crucial for interpreting duration of action and toxicity.

  • Primary Metabolic Route: O-demethylation.[3][4]

  • Major Metabolite (Rat): 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA) .

  • Secondary Pathway: Oxidative deamination to the corresponding ketone.[3][4]

  • Pharmacokinetics:

    • Absorption: Rapid; Peak plasma levels ~1 hour post-dosing (i.p.).[5]

    • Distribution: High lipophilicity leads to accumulation in the lungs and brain.

    • Duration: Prolonged. Behavioral effects in rats can persist for 6–8 hours, significantly longer than 2C-B.

Safety & Handling (E-E-A-T)

Warning: DOB is a Schedule I Controlled Substance and a potent vasoconstrictor.

Toxicity Signs in Rodents

Unlike simple stimulants, DOB overdose manifests as a complex serotonergic syndrome:

  • Low Dose: Head twitches, hyperlocomotion.

  • Toxic Dose (>10 mg/kg):

    • Profuse salivation.

    • Hyperthermia (Core body temperature spike).

    • Convulsions/Seizures.

    • "Straub Tail" (Rigid tail erection).

Handling Protocols
  • PPE: Double nitrile gloves, N95 mask/respirator (powder form is extremely hazardous), lab coat.

  • Deactivation: 10% Bleach solution for surface decontamination.

References

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Pharmacology & Therapeutics. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

  • Glennon, R. A., et al. (1984). Stimulus properties of phenalkylamine derivatives: sym- and optical isomers. Journal of Medicinal Chemistry. Link

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology. Link

  • Stohler, R., et al. (2007). Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses.[5] Toxicology Letters. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

Sources

Analytical Determination of Brolamfetamine Hydrobromide: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Determination of Brolamfetamine Hydrobromide (DOB HBr) Molecular Weight and Formula Content Type: Technical Whitepaper / Laboratory Protocol Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers.

Executive Summary

Brolamfetamine (DOB) is a potent serotonergic hallucinogen of the phenethylamine class.[1] While often referenced in its freebase form or as a hydrochloride salt, the Hydrobromide (HBr) salt presents unique analytical challenges due to the presence of two bromine atoms—one covalently bonded to the aromatic ring and one existing as an ionic counter-ion.

This guide details the precise theoretical calculation of its molecular weight (MW) and provides a rigorous, self-validating experimental protocol to determine its formula.[2] The methodology integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Gravimetric Analysis to distinguish the HBr salt from analogues.[2]

Theoretical Framework & Stoichiometry

To determine the precise molecular weight, we must distinguish between the Monoisotopic Mass (essential for Mass Spectrometry) and the Average Molecular Weight (essential for dosing and molarity calculations).

2.1 Chemical Identity
  • IUPAC Name: 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine hydrobromide[2][3][4]

  • Freebase Formula:

    
    
    
  • Target Salt Formula:

    
     (Total: 
    
    
    
    )
2.2 The Bromine Isotope Effect

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Freebase (1 Br): Exhibits a 1:1 isotopic doublet (

    
    , 
    
    
    
    ).
  • HBr Salt (2 Br): Exhibits a 1:2:1 isotopic triplet (

    
    , 
    
    
    
    ,
    
    
    ).
2.3 Calculated Values Table
ParameterFreebase (

)
Hydrobromide Salt (

)
Monoisotopic Mass (

)
273.0364 Da352.9626 Da
Average Molecular Weight 274.15 g/mol 355.07 g/mol
Exact Mass (

)
275.0344 Da356.9585 Da

Critical Note: In standard LC-MS (ESI+), the salt dissociates. You will detect the cation (Freebase + H


), not the neutral salt. The "Determination" of the salt form requires confirming the anion separately.
Experimental Protocol: Step-by-Step Determination

This workflow validates the structure, the specific halogen substitution, and the counter-ion identity.

AnalyticalWorkflow cluster_MS Phase 1: Cation ID (HRMS) cluster_Anion Phase 2: Anion ID cluster_Struct Phase 3: Structural Validation Start Unknown White Powder (Suspected DOB HBr) MS_Prep Dilute in MeOH Start->MS_Prep Silver AgNO3 Precipitation Test Start->Silver LC_MS LC-QTOF / Orbitrap (ESI+) MS_Prep->LC_MS Iso_Pattern Observe Br Isotope Pattern (1:1) LC_MS->Iso_Pattern NMR 1H NMR (DMSO-d6) Iso_Pattern->NMR Mass Matches IC Ion Chromatography (Quantify Br-) Silver->IC Precipitate Forms Result Confirmed Identity: DOB Hydrobromide IC->Result Br- Confirmed NMR->Result Isomer Confirmed

Figure 1: Analytical workflow for the complete characterization of Brolamfetamine HBr.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact mass of the parent cation and verify the presence of the aromatic bromine.

  • Preparation: Dissolve 1 mg of sample in 1 mL methanol (LC-MS grade).

  • Instrument: Q-TOF or Orbitrap (ESI Positive Mode).

  • Target Observation:

    • Look for the protonated molecule

      
      .
      
    • Monoisotopic Peak:

      
       274.0443 (Calculated for 
      
      
      
      ).
    • Isotope Pattern: You must see a doublet at

      
       274.04 and 276.04 with nearly equal intensity (100% : 97%). This confirms the presence of one  bromine on the organic skeleton.
      
Phase 2: Counter-Ion Determination (The "HBr" Confirmation)

Objective: Distinguish between DOB HCl (MW 310.6) and DOB HBr (MW 355.07).[3]

  • Qualitative (Silver Nitrate Test):

    • Dissolve ~5 mg sample in deionized water.

    • Add 2 drops of

      
      .
      
    • Result: A pale yellow precipitate (AgBr) indicates Bromide. (Note: Chloride gives a pure white precipitate, AgCl).

  • Quantitative (Gravimetric or IC):

    • Ion Chromatography (IC): Run against standard Br- and Cl- curves.[2]

    • Stoichiometry Check: If the substance is pure DOB HBr, the Bromide anion should account for 22.5% of the total mass (

      
      ).
      
Phase 3: Structural Validation (NMR)

Objective: Confirm the 2,5-dimethoxy substitution pattern (differentiating it from 2,4 or 3,4 isomers).

  • Solvent: DMSO-

    
     (preferred to prevent exchange of amine protons).
    
  • Key Signals (

    
     NMR, 400 MHz): 
    
    • Aromatic Protons: Two singlets at

      
       ppm and 
      
      
      
      ppm. Crucial: The lack of splitting (singlets) confirms the protons are para to each other (positions 3 and 6), validating the 2,5-substitution.
    • Methoxy Groups: Two singlets at

      
       ppm (6H total).
      
    • Amine: Broad singlet (exchangeable) at

      
       ppm (ammonium form in salt).
      
Data Interpretation & Logic

To finalize the "Determination," we fuse the data streams. The logic must follow this isotopic branching path:

IsotopeLogic Root Mass Spec Spectrum (Cation) Split1 Isotope Pattern? Root->Split1 NoSplit No M+2 Peak (Not DOB) Split1->NoSplit Single Peak Doublet 1:1 Doublet (1 Br atom) Split1->Doublet M, M+2 Triplet 1:2:1 Triplet (2 Br atoms) Split1->Triplet M, M+2, M+4 CheckAnion Precipitation / IC Doublet->CheckAnion Check Counter-ion Error Error Triplet->Error Likely Br2-organic (Not DOB) HCl White Ppt (AgCl) = DOB HCl CheckAnion->HCl HBr Yellow Ppt (AgBr) = DOB HBr CheckAnion->HBr

Figure 2: Decision tree for confirming halogenation and salt form based on spectral data.

Conclusion

The precise molecular weight of Brolamfetamine HBr is 355.07 g/mol .[4]

For research and forensic applications, reporting the "Formula Weight" (FW) of 355.07 is standard. However, for high-resolution mass spectrometry screening, the target ion is


 with a monoisotopic mass of 274.0443 .[2]

Any certificate of analysis (CoA) for this compound must include:

  • HRMS: To confirm the C11H16BrNO2 skeleton.

  • Elemental Analysis (CHN) or IC: To confirm the HBr stoichiometry (1:1).

  • NMR: To confirm the 2,5-regioisomer.

References
  • National Center for Biotechnology Information (PubChem). (2025).[5] this compound (CID 102602641).[4] PubChem Compound Summary.[4][6] Retrieved from [Link][4]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-Bromo-2,5-dimethoxyamphetamine (DOB).[1][2][6][7][8][9] Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[8] Transform Press. (Foundational text describing the synthesis and properties of DOB).[8]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Brolamfetamine (DOB) in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity protocol for the quantification of Brolamfetamine (DOB) in human plasma. Due to the high potency of DOB (typical recreational dose 1–3 mg), plasma concentrations often fall into the low nanogram or picogram per milliliter range, necessitating a lower limit of quantification (LLOQ) of at least 50 pg/mL. This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl column chromatography to eliminate matrix interferences and maximize signal-to-noise ratios.

Introduction & Scientific Rationale

Brolamfetamine (DOB) is a potent psychedelic phenethylamine and a 5-HT2A receptor agonist.[1][2] Unlike common amphetamines, the presence of a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions confers high lipophilicity and resistance to MAO degradation, resulting in a prolonged duration of action.

The Challenge of Sensitivity

Developing a method for DOB presents two specific challenges:

  • Low Cmax: Post-administration plasma levels are significantly lower than methamphetamine or MDMA. A standard "crash and shoot" protein precipitation method is insufficient for detecting sub-nanogram concentrations.

  • Bromine Isotope Pattern: Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. While this splits the signal intensity (reducing sensitivity per mass channel), it provides a unique spectral "fingerprint" that can be leveraged for absolute identification confidence.

Method Development Strategy

Mass Spectrometry Optimization (The Isotope Advantage)

To maximize sensitivity, we must choose the most stable precursor ion. For DOB (


), the protonated molecule 

appears as a doublet at m/z 272 and 274.
  • Quantifier Selection: We utilize the

    
     isotope (m/z 274)  as the precursor for the primary transition.
    
  • Qualifier Selection: We monitor the

    
     isotope (m/z 272)  or a secondary fragment of the 274 precursor to ensure the isotopic ratio matches the theoretical 1:1 distribution (
    
    
    
    ).
Sample Preparation: Why Mixed-Mode SPE?

DOB is a basic amine (


). Simple Liquid-Liquid Extraction (LLE) can suffer from non-specific extraction of neutral lipids. We employ Mixed-Mode Strong Cation Exchange (MCX) .
  • Mechanism: The sorbent retains DOB via two mechanisms: reverse-phase (hydrophobic interaction with the phenyl ring) and ion-exchange (electrostatic attraction to the amine).

  • The "Clean-Up" Advantage: This allows a 100% organic wash (e.g., methanol) to remove neutral matrix components (phospholipids) while the DOB remains locked to the sorbent by ionic charge. Elution only occurs when the pH is manipulated to neutralize the amine or the sorbent.

Visualized Workflows

Figure 1: Sample Preparation & Analysis Workflow

This diagram illustrates the critical path from plasma sample to data acquisition, highlighting the MCX extraction logic.

DOB_Workflow cluster_SPE MCX Solid Phase Extraction Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (DOB-d6) Sample->IS_Add Pretreat Pre-treatment (1% Formic Acid) IS_Add->Pretreat Load Load Sample (Low pH) Pretreat->Load Wash1 Wash 1: Aqueous (0.1% FA) Load->Wash1 Wash2 Wash 2: Organic (MeOH - Remove Neutrals) Wash1->Wash2 Elute Elute (5% NH4OH in MeOH) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of neutral interferences.

Figure 2: MS/MS Fragmentation Logic

This decision tree explains the selection of MRM transitions based on the unique bromine isotope pattern.

MS_Logic Precursor Precursor Ion Selection [M+H]+ Iso79 Isotope 79Br m/z 272.0 Precursor->Iso79 ~50% Abundance Iso81 Isotope 81Br m/z 274.0 Precursor->Iso81 ~50% Abundance Trans2 Transition 2 (Qual) 272.0 -> 255.1 Iso79->Trans2 Confirmatory Ion Decision Quantifier Selection (Select 81Br for Specificity) Iso81->Decision Frag1 Fragment: Loss of NH3 (-17 amu) Decision->Frag1 Trans1 Transition 1 (Quant) 274.0 -> 257.1 Frag1->Trans1

Caption: Selection strategy for Precursor and Product ions utilizing the Bromine 79/81 isotopic doublet.

Detailed Experimental Protocol

Reagents and Materials[3]
  • Reference Standard: (±)-2,5-Dimethoxy-4-bromoamphetamine HCl (1 mg/mL in MeOH).

  • Internal Standard (IS): (±)-DOB-d6 or 2,5-Dimethoxy-4-bromoamphetamine-d6.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange.

  • LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent. Note: Biphenyl phases offer superior selectivity for aromatic compounds compared to C18.

Sample Preparation Procedure
  • Aliquot: Transfer 200 µL of plasma to a clean tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex.

  • Pre-treatment: Add 200 µL of 1% Formic Acid (aq). Vortex to acidify (pH < 3 is critical for binding).

  • SPE Loading:

    • Condition cartridge: 1 mL MeOH, then 1 mL Water.

    • Load pre-treated sample at gravity or low vacuum (1-2 mL/min).

  • Wash Steps (Critical):

    • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids). Note: The analyte remains bound by ionic interaction.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions[4]

Liquid Chromatography:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI Positive):

  • Source Temp: 500°C

  • Capillary Voltage: 4500 V

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
DOB (Quant) 274.0257.15018Quantifier
DOB (Qual) 272.0255.15018Qualifier
DOB-d6 (IS) 280.0263.15018Internal Std

Validation Framework (Self-Validating System)

To ensure this protocol meets regulatory standards (FDA/SWGTOX), the following acceptance criteria must be met during validation runs.

ParameterMethod RequirementRegulatory Reference
Linearity

(Weighted

)
FDA 2018 [1]
Accuracy Mean conc. within ±15% of nominal (±20% at LLOQ)ANSI/ASB 036 [2]
Precision %CV < 15% (< 20% at LLOQ)FDA 2018 [1]
Matrix Effect 80–120% (Post-extraction spike vs. Neat standard)ANSI/ASB 036 [2]
Ion Ratio Qual/Quant ratio within ±20% of Calibrator averageSWGTOX [3]

Expert Tip on Matrix Effects: If you observe ion suppression >20%, investigate the "Wash 2" step in the SPE protocol. Ensure the cartridge is fully dried before elution to prevent residual aqueous acid from neutralizing the elution solvent.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

  • AAFS Standards Board (ASB). (2019).[7] ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[8][9] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

Sources

Gas chromatography-mass spectrometry procedure for Brolamfetamine identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brolamfetamine (DOB) is a potent hallucinogenic phenethylamine and a Schedule I controlled substance.[1] Its high potency (active dose < 1-3 mg) often results in low concentrations in biological matrices and seized blotter papers, creating a significant analytical challenge.

This protocol details a high-specificity GC-MS workflow for the definitive identification of DOB. Unlike generic screening methods, this guide emphasizes chemical derivatization to stabilize the analyte and generate diagnostic mass spectral shifts, ensuring differentiation from isobaric isomers (e.g., 2C-B, positional isomers).

Chemical Profile & Mechanistic Insight[1]

Understanding the molecule is the first step to successful extraction and identification.

PropertyDataAnalytical Implication
IUPAC Name 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-aminePrimary amine; susceptible to peak tailing on non-polar columns.[1]
Formula

Contains Bromine (

and

).
Molar Mass 273.17 g/mol (nominal)Isotope Pattern: Mass spectra will exhibit a characteristic 1:1 doublet for the molecular ion and any fragment containing the aromatic ring.
pKa ~9.5 (Amine)Requires basic pH (>10) for extraction into organic solvents.
The "Isotope Trap"

The presence of Bromine provides a built-in validation tool. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Validation Rule: Any identified peak for DOB (parent or aromatic fragment) must display two peaks of approximately equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ). Absence of this pattern rules out DOB.

Experimental Protocols

Sample Preparation Workflow

Two distinct pathways are provided: one for high-concentration seized materials and one for trace-level biological toxicology.

Pathway A: Seized Drugs (Blotters, Tablets, Powders)

Objective: Rapid extraction and dilution to avoid detector saturation.

  • Homogenization: Crush tablet or cut 1 blotter square (

    
     cm) into fine pieces.
    
  • Extraction: Add 2 mL of Methanol .

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection.

Pathway B: Biological Specimens (Urine/Blood)

Objective: Isolation from complex matrix and concentration. Method: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 1 mL of urine or blood to a glass centrifuge tube.

  • Internal Standard: Spike with 50 µL of deuterated internal standard (e.g., DOB-d3 or MDA-d5 at 1 µg/mL).

  • Alkalinization: Add 200 µL of 1.0 M NaOH (Target pH > 10). Rationale: Deprotonates the amine, rendering it neutral and hydrophobic.

  • Extraction: Add 3 mL of 1-Chlorobutane or n-Butyl Acetate .

  • Agitation: Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

Derivatization (Critical Step)

While DOB can be analyzed underivatized, derivatization is strongly recommended for forensic confirmation. It improves peak shape and creates a unique "fingerprint" that shifts the base peak to a higher, more diagnostic mass.

Reagent: Pentafluoropropionic Anhydride (PFPA).

  • Reconstitution: To the dried extract (from Pathway B), add 50 µL of Ethyl Acetate and 50 µL of PFPA.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Evaporation: Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 50 µL of Ethyl Acetate for GC-MS injection.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 (or equivalent).

ParameterSettingRationale
Column DB-5MS (30m

0.25mm

0.25µm)
Standard non-polar phase separates isomers effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace biologicals. Use 50:1 Split for seized drugs.
Oven Program 60°C (1 min)

20°C/min

280°C (hold 3 min)

300°C (post-run)
Slow ramp not required; DOB elutes mid-chromatogram. Fast ramp minimizes band broadening.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Source Temp 230°CStandard EI source temperature.
Scan Mode Full Scan (40-550 amu)Required for initial ID. SIM mode used for quantification.

Data Analysis & Interpretation

Fragmentation Logic (The "Self-Validating" System)

Scenario A: Underivatized DOB

  • Mechanism: Alpha-cleavage dominates.

  • Base Peak:

    
     44 (
    
    
    
    ). Note: This is non-diagnostic and common to all alpha-methyl phenethylamines.
  • Diagnostic Ions:

    • 
       273/275 (Molecular Ion, weak intensity).
      
    • 
       229/231 (Benzyl cation, 
      
      
      
      , significant intensity).
  • Risk: Reliance on

    
     44 can lead to false positives if retention time is not perfectly calibrated.
    

Scenario B: PFP-Derivatized DOB (Recommended)

  • Mechanism: The amine is acylated with a pentafluoropropionyl group (

    
    ).
    
  • Molecular Ion: Shifts to

    
     419/421 (
    
    
    
    ).
  • Base Peak: Shifts from 44 to

    
     190  (Amine fragment + PFP group).
    
  • Diagnostic Ions:

    • 
       229/231 (Benzyl cation remains unchanged).
      
    • 
       419/421 (Stronger molecular ion stability).
      

Validation Check: To confirm DOB, the mass spectrum must show the


 229/231 doublet (aromatic ring intact) AND the specific amine fragment (

44 for native,

190 for PFP).
Visual Workflow (DOT Diagram)

DOB_Analysis_Workflow cluster_logic Identification Logic Sample Sample Source (Urine/Blotter) Extract Extraction (LLE @ pH > 10) Sample->Extract 1. Basify & Extract Deriv Derivatization (PFPA Reagent) Extract->Deriv 2. Dry & React GC GC Separation (DB-5MS Column) Deriv->GC 3. Inject MS MS Detection (EI Source) GC->MS 4. Elute Data Data Analysis (Isotope Pattern Check) MS->Data 5. Fragment Check1 Check m/z 419/421 (Doublet M+) Data->Check1 Check2 Check m/z 190 (Base Peak) Data->Check2

Figure 1: Analytical workflow for Brolamfetamine (DOB) highlighting the critical derivatization step for mass spectral confirmation.

Method Validation Criteria (SWGDRUG Standards)

To ensure this method meets forensic standards (e.g., SWGDRUG Category A), perform the following:

  • Selectivity: Analyze a "blank" matrix and a sample containing common interferences (e.g., 2C-B, Amphetamine) to ensure baseline resolution (

    
    ).
    
  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise > 3:1). For DOB in urine, a target LOD of 5-10 ng/mL is standard.

  • Linearity: Construct a calibration curve from 10 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62065, Brolamfetamine. [Link][1]

  • World Health Organization (WHO). (2023). Critical Review Report: Brolamfetamine (DOB). Expert Committee on Drug Dependence. [Link]

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Application Notes & Protocols: Brolamfetamine as a Selective 5-HT2A Agonist Tool in Neurobiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, neuroscientists, and drug development professionals on the utilization of Brolamfetamine (DOB) as a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. This document outlines the pharmacological properties of Brolamfetamine, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo neurobiological research. The objective is to equip investigators with the necessary knowledge to effectively use this tool to probe the function of 5-HT2A receptors in neural circuits, cellular signaling, and behavior.

Introduction: The Significance of the 5-HT2A Receptor and the Utility of Brolamfetamine

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key modulator of the central nervous system.[1] It is densely expressed in cortical regions, the hippocampus, and the basal ganglia, areas critical for cognitive functions, learning, and memory.[2] Dysregulation of 5-HT2A receptor signaling is implicated in the pathophysiology of numerous psychiatric conditions, including schizophrenia, depression, and obsessive-compulsive disorder.[2] Consequently, this receptor is a primary target for a wide range of therapeutics, from atypical antipsychotics to a new generation of rapid-acting antidepressants based on psychedelic scaffolds.[1][3]

To dissect the precise roles of the 5-HT2A receptor, highly selective pharmacological tools are indispensable. Brolamfetamine (4-bromo-2,5-dimethoxyphenylisopropylamine), also known as DOB, is a potent phenethylamine psychedelic first synthesized by Alexander Shulgin.[4][5] Its value in a research context stems from its properties as a high-affinity agonist with considerable selectivity for the 5-HT2 receptor subfamily.[4][6] Its characteristic long duration of action, while a consideration for experimental design, allows for the study of sustained receptor activation and downstream neuroplastic events.[7] This guide details how to leverage the unique properties of Brolamfetamine to advance our understanding of 5-HT2A-mediated neurobiology.

Pharmacological Profile of Brolamfetamine

Brolamfetamine's primary mechanism of action is agonism at serotonin receptors, with its psychedelic effects mediated principally through the 5-HT2A subtype.[4][7] It is crucial for researchers to understand its full receptor interaction profile to design well-controlled experiments.

Receptor Binding Affinity and Functional Potency

Brolamfetamine is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][7] While it demonstrates selectivity for the 5-HT2 subfamily, it is not exclusively specific to the 5-HT2A subtype. Therefore, when interpreting results, potential contributions from 5-HT2B and 5-HT2C activation should be considered and controlled for, typically by using more selective antagonists. Phenethylamines as a class tend to exhibit greater specificity for 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to other psychedelic classes like tryptamines.[8]

Table 1: Comparative Receptor Binding and Potency (Note: Specific Ki and EC50 values can vary between different assay systems and tissue preparations. The following data is a representative synthesis from available literature.)

ReceptorLigandK_i (nM)EC_50 (nM)E_max (% of 5-HT)Reference
5-HT2A Brolamfetamine (DOB) ~0.5 - 5 ~0.5 - 40 Full Agonist (~85-95%) [9]
5-HT2BBrolamfetamine (DOB)~10 - 50Lower PotencyPartial Agonist[9]
5-HT2CBrolamfetamine (DOB)~5 - 30~10 - 100Partial/Full Agonist[9]
TAAR1Brolamfetamine (DOB)>1000 (weak)Very Weak AgonistVery Low[4]

Causality Behind Experimental Choice: The high potency and efficacy at the 5-HT2A receptor make Brolamfetamine an excellent tool for inducing robust receptor activation. However, its activity at 5-HT2C receptors necessitates the use of a selective 5-HT2C antagonist (e.g., SB 242084) in parallel experiments to isolate 5-HT2A-specific effects.

Pharmacokinetics

Brolamfetamine exhibits distinct pharmacokinetic properties that must be factored into experimental design.

  • Onset of Action: Slow, typically 1-2 hours to first effects.[4]

  • Peak Effects: 3-4 hours post-administration.[4]

  • Duration: Exceptionally long, lasting 18-36 hours.[4]

This prolonged duration makes it suitable for studying long-term changes in gene expression, synaptic plasticity, and neurogenesis, but requires extended monitoring in behavioral studies.[10]

Mechanism of Action: 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist like Brolamfetamine initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gαq/11 G-proteins.[1][2]

  • Canonical Gq Pathway: Upon agonist binding, the Gαq subunit activates phospholipase C (PLC).[11]

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][11]

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11]

    • DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).[11]

These initial events lead to the activation of numerous downstream kinases, such as MAP kinase and CaMKII, which in turn modulate transcription factors like CREB to regulate the expression of plasticity-associated genes (e.g., Arc, Bdnf).[10]

Biased Agonism

The 5-HT2A receptor also signals through G-protein-independent pathways, notably involving β-arrestin.[12] Different agonists can stabilize distinct receptor conformations, leading to preferential activation of one pathway over another—a concept known as functional selectivity or biased agonism.[12][13] This is a critical area of research, as the psychedelic and therapeutic (e.g., anti-inflammatory, antidepressant) effects of 5-HT2A agonists may be mediated by different signaling arms.[13]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Brolamfetamine Brolamfetamine (Agonist) Brolamfetamine->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Downstream Downstream Kinases (MAPK, CaMKII) PKC->Downstream Phosphorylates Gene Gene Expression (Arc, Bdnf) Downstream->Gene Regulates

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by Brolamfetamine.

Experimental Protocols

Safety Precaution: Brolamfetamine is a Schedule I controlled substance in many jurisdictions, including the United States.[7] Researchers must possess the appropriate DEA licensure and adhere to all institutional and federal regulations for its acquisition, storage, handling, and disposal. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Protocol 1: In Vitro Calcium Flux Assay

This protocol measures 5-HT2A receptor activation in cultured cells by quantifying the release of intracellular calcium.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of Brolamfetamine at the 5-HT2A receptor.

  • System: HEK293 cells stably expressing the human 5-HT2A receptor (HEK-5HT2A) or primary cortical neurons.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Agonist-induced Gq activation leads to IP3-mediated calcium release, causing a measurable increase in fluorescence.

Materials:

  • HEK-5HT2A cells or primary cortical neurons

  • Culture medium (e.g., DMEM/F12)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Brolamfetamine HCl stock solution (10 mM in DMSO)

  • 5-HT2A antagonist (e.g., Ketanserin or M100907) for control

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

  • Incubation: Aspirate the culture medium from the wells and add 100 µL of the dye loading solution. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Add a final 100 µL of Assay Buffer to each well.

  • Compound Preparation: Prepare a serial dilution of Brolamfetamine in Assay Buffer at 2x the final desired concentration. Also prepare antagonist solutions for control wells.

  • Assay Execution:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject 100 µL of the 2x Brolamfetamine solution (or buffer/antagonist for controls).

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the maximum response of a reference agonist (e.g., serotonin) or to the highest concentration of Brolamfetamine.

    • Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax.

Trustworthiness: The validity of this protocol is confirmed by including control wells. A selective 5-HT2A antagonist like M100907 should block the Brolamfetamine-induced calcium signal, confirming the response is mediated by the target receptor.

InVitro_Workflow Start Start Plate 1. Plate Cells (e.g., HEK-5HT2A) Start->Plate Load 2. Load with Calcium Dye (e.g., Fluo-4 AM) Plate->Load Wash 3. Wash Cells Load->Wash Read 5. Measure Fluorescence (Baseline -> Inject -> Read Peak) Wash->Read Prep 4. Prepare Brolamfetamine Serial Dilutions Prep->Read Analyze 6. Analyze Data (Normalize, Curve Fit) Read->Analyze Result Result: EC50 & Emax Analyze->Result End End Result->End

Caption: Workflow for an in vitro calcium flux assay using Brolamfetamine.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, involuntary head shake in rodents that is considered a behavioral proxy for 5-HT2A receptor activation.[13]

  • Objective: To assess the in vivo potency and efficacy of Brolamfetamine at the 5-HT2A receptor.

  • System: Male C57BL/6J mice (8-12 weeks old).

  • Principle: Activation of 5-HT2A receptors in the medial prefrontal cortex and downstream motor pathways elicits a characteristic head twitch. The frequency of twitches is dose-dependent.

Materials:

  • Male C57BL/6J mice

  • Brolamfetamine HCl

  • Vehicle (e.g., 0.9% sterile saline)

  • 5-HT2A antagonist (e.g., Ketanserin)

  • Injection syringes (e.g., for intraperitoneal, i.p., administration)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for unbiased scoring)

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to reduce novelty-induced stress.

  • Drug Preparation: Dissolve Brolamfetamine HCl in the vehicle to the desired concentrations. Doses typically range from 0.1 to 3.0 mg/kg. Prepare antagonist and vehicle-only solutions for control groups.

  • Drug Administration:

    • For antagonist pre-treatment, administer the 5-HT2A antagonist (e.g., Ketanserin, 1-2 mg/kg, i.p.) 30 minutes before the agonist.

    • Administer Brolamfetamine or vehicle via the chosen route (e.g., i.p.). The injection volume is typically 10 mL/kg.

  • Observation Period:

    • Immediately place the mouse back into its observation chamber.

    • Due to Brolamfetamine's slow onset, the observation period should be delayed. Begin scoring 60 minutes post-injection.

    • Count the number of head twitches over a 30-minute period. A head twitch is a rapid, side-to-side rotational jerk of the head that is distinct from grooming or sniffing behaviors.

  • Scoring:

    • Scoring can be done live by a trained observer blinded to the experimental conditions.

    • Alternatively, record the sessions and score them later, which allows for repeated review and scoring by multiple blinded observers to ensure inter-rater reliability.

  • Data Analysis:

    • Calculate the total number of head twitches for each animal.

    • Compare the mean number of twitches between different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • Plot the mean HTR count against the drug dose.

Authoritative Grounding: The HTR assay is a well-validated model. The specificity of the Brolamfetamine-induced HTR can be unequivocally demonstrated by its blockade following pre-treatment with a selective 5-HT2A antagonist.[9]

InVivo_Workflow Start Start Acclimate 1. Acclimate Mice to Chambers Start->Acclimate Admin 2. Administer Drug (Vehicle, Brolamfetamine +/- Antagonist) Acclimate->Admin Wait 3. Wait for Onset (60 min) Admin->Wait Observe 4. Observe & Score HTR (30 min period) Wait->Observe Analyze 5. Statistical Analysis (e.g., ANOVA) Observe->Analyze Result Result: Dose-Response Curve Analyze->Result End End Result->End

Caption: Workflow for an in vivo Head-Twitch Response (HTR) assay in mice.

Advanced Applications & Considerations

  • In Vivo Microdialysis: To study the effects of 5-HT2A activation on neurotransmitter release, Brolamfetamine can be administered systemically while collecting dialysate from specific brain regions (e.g., nucleus accumbens, prefrontal cortex) to measure changes in dopamine, serotonin, or glutamate levels.[14][15]

  • Gene Expression: Due to its long duration of action, Brolamfetamine is an excellent tool to study transcriptional changes. Brain tissue can be collected at various time points (e.g., 4, 12, 24 hours) after administration to analyze changes in plasticity-related genes via qPCR or RNA-seq.[10]

  • PET Imaging: Radiolabeled versions of Brolamfetamine or similar high-affinity agonists can be developed for use in Positron Emission Tomography (PET) to visualize 5-HT2A receptor distribution and occupancy in the living brain, which is invaluable for drug development and understanding disease states.[16][17]

  • Blood-Brain Barrier (BBB) Permeability: As a substituted amphetamine, Brolamfetamine readily crosses the BBB. However, researchers should be aware that high doses of related compounds can cause BBB dysfunction and neuroinflammation, which could be a confounding factor in some experimental paradigms.[18]

Conclusion

Brolamfetamine is a powerful and valuable pharmacological tool for the neurobiology research community. Its high potency as a 5-HT2A agonist allows for robust and sustained receptor activation, enabling detailed investigation of downstream signaling, behavioral effects, and long-term neuroplasticity. By employing the well-controlled protocols and considerations outlined in this guide, researchers can effectively utilize Brolamfetamine to elucidate the complex roles of the 5-HT2A receptor in health and disease.

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  • Cecchelli, R., et al. (2007). Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. ResearchGate. [Link]

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Optimizing Derivatization Techniques for GC-MS Analysis of Substituted Amphetamines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of derivatization techniques essential for the robust and reliable analysis of substituted amphetamines by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental principles, practical applications, and optimization strategies for the most effective derivatization methods, including silylation and acylation. This document is intended for researchers, forensic scientists, and professionals in drug development, offering field-proven insights and step-by-step protocols to enhance analytical performance, improve chromatographic resolution, and ensure defensible data.

The Imperative of Derivatization in Amphetamine Analysis

Substituted amphetamines, a class of synthetic stimulants, present a significant analytical challenge due to their inherent chemical properties. Many compounds in this family are polar and possess active amine functional groups, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2][3] Derivatization is a chemical modification process that addresses these issues by converting the polar analytes into less polar, more volatile, and more thermally stable derivatives.[2][4][5] This critical pre-analytical step is often mandatory for achieving the sensitivity, selectivity, and reproducibility required in forensic, clinical, and research settings.

The primary goals of derivatizing substituted amphetamines for GC-MS analysis are:

  • Enhanced Volatility and Thermal Stability: To ensure efficient transition into the gas phase without degradation.[4][5]

  • Improved Chromatographic Performance: To reduce peak tailing and improve separation of structurally similar compounds.[2][6]

  • Increased Mass Spectral Specificity: To generate characteristic high molecular weight fragments that are more suitable for selected ion monitoring (SIM) and structural elucidation.[1][2][7]

This guide will focus on two of the most prevalent and effective derivatization strategies: Silylation and Acylation .

Silylation: A Versatile Approach for Amphetamine Derivatization

Silylation involves the replacement of active protons in the amine groups of amphetamines with a trimethylsilyl (TMS) group. This process is highly effective at reducing polarity and improving thermal stability.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and versatile silylating reagent for this purpose.[4]

The Silylation Mechanism with MSTFA

The reaction with MSTFA is a nucleophilic attack of the amine group on the silicon atom of the MSTFA molecule, leading to the formation of a silylated derivative and a neutral byproduct.

Silylation_Mechanism Amphetamine Amphetamine (R-NH2) TransitionState Transition State Amphetamine->TransitionState + MSTFA MSTFA MSTFA->TransitionState TMS_Amphetamine TMS-Amphetamine (R-NH-TMS) TransitionState->TMS_Amphetamine Byproduct N-Methyltrifluoroacetamide TransitionState->Byproduct

Protocol: Silylation of Amphetamines with MSTFA

This protocol provides a general guideline for the derivatization of amphetamine and its analogues using MSTFA. Optimization may be required for specific compounds or matrices.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Dried sample extract in a suitable solvent (e.g., ethyl acetate, chloroform)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture can deactivate the silylating reagent.

  • Reagent Addition: To the dried extract, add 270 µL of MSTFA. For samples with low concentrations (~10 µg), 25 µL of MSTFA is sufficient.

  • Catalyst (Optional): For quantitative analysis, the addition of a catalyst like pyridine (30 µL) is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 10-20 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable solvent (e.g., chloroform) before injection into the GC-MS.

Advantages and Considerations for Silylation
Advantages Considerations
Forms stable derivatives with good chromatographic properties.[1][7]Reagents are sensitive to moisture and require anhydrous conditions.
Produces characteristic high molecular weight fragments for MS detection.[1][7][8]Can sometimes lead to the formation of multiple derivatives for compounds with multiple active sites.
Generally clean reactions with minimal byproducts.May not be suitable for all substituted amphetamines, especially those with sterically hindered amine groups.
Use of deuterated MSTFA (MSTFA-d9) can aid in the identification of unknown compounds by revealing the number of derivatized functional groups through a characteristic mass shift of 9 Da per TMS group.

Acylation: Robust Derivatization for Enhanced Detection

Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the amine functionality of amphetamines. This method is highly effective in reducing polarity and improving chromatographic behavior.[3][9][10] Fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used for this purpose.[3][10]

The Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the amine group of the amphetamine attacks one of the carbonyl carbons of the anhydride. This results in the formation of an amide derivative and a carboxylic acid byproduct.

Acylation_Workflow Start Dried Sample Extract AddReagent Add Acylating Agent (e.g., TFAA, PFPA, HFBA) Start->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Protocol: Acylation of Amphetamines with Fluorinated Anhydrides

This protocol provides a general procedure for acylation. The choice of reagent (TFAA, PFPA, or HFBA) can be optimized based on the specific analytes and desired sensitivity.[10]

Materials:

  • Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate or other suitable solvent

  • Dried sample extract

  • Heating block or water bath

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry.

  • Reagent Addition: Add 50 µL of the chosen acylating agent (e.g., PFPA) and 50 µL of ethyl acetate to the dried extract.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.[10]

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Comparison of Common Acylating Agents

The choice of acylating agent can significantly impact the analytical outcome. A comparison of TFAA, PFPA, and HFBA is presented below.

Agent Key Characteristics Advantages Disadvantages
TFAA (Trifluoroacetic anhydride)Forms trifluoroacetyl (TFA) derivatives.Good volatility and chromatographic properties.[6][11]Can be less sensitive for some applications compared to PFPA and HFBA.
PFPA (Pentafluoropropionic anhydride)Forms pentafluoropropionyl (PFP) derivatives.Often provides the best sensitivity among the common acylating agents.[10]More expensive than TFAA.
HFBA (Heptafluorobutyric anhydride)Forms heptafluorobutyryl (HFB) derivatives.Produces derivatives with higher molecular weights, which can be beneficial for mass spectral identification.May result in longer retention times.

A study comparing these three agents for the analysis of 10 amphetamines and cathinones found that PFPA provided the best sensitivity.[10]

Chiral Derivatization: Enantiomeric Separation of Amphetamines

Many substituted amphetamines are chiral and can exist as enantiomers with different pharmacological and toxicological properties. Therefore, the ability to separate and quantify these enantiomers is crucial in many forensic and clinical contexts. Chiral derivatization involves reacting the amphetamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[5][12]

A commonly used chiral derivatizing agent is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[13]

Chiral_Derivatization cluster_reactants Reactants cluster_products Products cluster_analysis Analysis Amphetamine_Enantiomers Amphetamine Enantiomers (R- and S-) Diastereomers Diastereomers (R,R and S,R) Amphetamine_Enantiomers->Diastereomers Reaction MTPA_Cl Chiral Derivatizing Agent (e.g., MTPA-Cl) MTPA_Cl->Diastereomers GC_Separation Separation on Achiral GC Column Diastereomers->GC_Separation MS_Detection MS Detection and Quantification GC_Separation->MS_Detection

Method Validation and Quality Control

A robust and defensible analytical method requires thorough validation. Key parameters to consider when validating a derivatization protocol for substituted amphetamines include:

  • Selectivity: The ability of the method to differentiate the target analytes from other compounds in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[7][10]

  • Precision and Accuracy: The degree of agreement among individual test results and the closeness of the results to the true value.

  • Recovery: The efficiency of the entire analytical process, from extraction to derivatization and analysis.[14]

  • Stability: The stability of the derivatized analytes over time.

Troubleshooting Common Derivatization Issues

Problem Potential Cause(s) Solution(s)
Incomplete Derivatization Insufficient reagent, presence of moisture, incorrect reaction time or temperature.Increase reagent volume, ensure anhydrous conditions, optimize reaction parameters.
Poor Peak Shape (Tailing) Active sites on the GC column or liner, incomplete derivatization.Use a high-quality, inert GC column; ensure complete derivatization.[2]
Extraneous Peaks Reagent byproducts, sample matrix interference.Optimize sample cleanup, use a mass spectrometer to identify interfering peaks.
Column Degradation Harsh derivatization reagents and byproducts.Use a robust GC column designed for trace analysis of derivatized compounds; perform regular column maintenance.[2]

Conclusion

The successful GC-MS analysis of substituted amphetamines is critically dependent on the optimization of derivatization techniques. Both silylation and acylation offer robust and reliable methods for improving the volatility, thermal stability, and chromatographic behavior of these challenging analytes. The choice of the most appropriate derivatization strategy will depend on the specific amphetamine analogues being analyzed, the required sensitivity, and the available instrumentation. By understanding the underlying chemical principles and following validated protocols, researchers and analysts can achieve high-quality, defensible data for a wide range of applications.

References

  • Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology. Available at: [Link]

  • A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology. Available at: [Link]

  • Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Office of Justice Programs. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Semantic Scholar. Available at: [Link]

  • Structure and mass fragmentation of the amphetamines derivatized with R-MTPCl. National Library of Medicine. Available at: [Link]

  • A convenient derivatization method for the determination of amphetamine and related drugs in urine. PubMed. Available at: [Link]

  • GC-MS Determination of Amphetamines in Serum using On-line Trifluoroacetylation. ResearchGate. Available at: [Link]

  • GC-MS analysis of Adulterants in Captagon Tablet. SABA Publishing. Available at: [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • A novel GC/MS derivatization method for amphetamines. PubMed. Available at: [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. ResearchGate. Available at: [Link]

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. ACS Publications. Available at: [Link]

  • Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed. Available at: [Link]

  • Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. Korea Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Brolamfetamine Hydrobromide Solubility for In Vivo Applications

[1]

Introduction: The Solubility Challenge

Brolamfetamine hydrobromide (DOB HBr) is a potent 5-HT

1112

This guide provides validated protocols to overcome solubility bottlenecks, ensuring consistent dosing and data integrity.

Part 1: Assessment & Vehicle Selection

Q: What is the solubility profile of Brolamfetamine HBr?

Before attempting complex formulations, verify if a simple aqueous vehicle will suffice for your required dose.

SolventSolubility Limit (Approx.)Suitability for In VivoNotes
PBS (pH 7.2) ~5 mg/mLHighIdeal for low-dose studies (<5 mg/kg).
Saline (0.9%) ~5 mg/mLHighStandard vehicle; check pH before injection.[1]
Ethanol ~5–10 mg/mLLow (Pure)Must be diluted to <10% v/v to avoid toxicity.[1]
DMSO ~30–40 mg/mLLow (Pure)Excellent stock solvent; limit to <5% v/v in final injectate.[1]
DMF ~10 mg/mLVery LowAvoid if possible due to toxicity.[1]

Key Insight: For most behavioral studies (doses 0.5–2.0 mg/kg), simple dissolution in sterile saline is often sufficient.[1] However, for high-concentration bolus injections or osmotic minipumps, the "Universal Co-solvent System" (detailed below) is required to prevent micro-precipitation.[1]

Q: How do I select the correct vehicle system?

Use the following decision matrix to determine the simplest effective formulation for your experiment.

VehicleSelectionStartStart: Define Required Concentration (C)CheckConcIs C <= 2 mg/mL?Start->CheckConcSimpleUse Standard Saline/PBS(Warm to 37°C + Vortex)CheckConc->SimpleYesHighConcIs C > 2 mg/mL?CheckConc->HighConcNoCheckRouteRoute of Administration?HighConc->CheckRouteIP_SCIP or SC InjectionCheckRoute->IP_SCHigh ToleranceIVIntravenous (IV)CheckRoute->IVLow Embolism Risk NeededComplexUse Co-solvent System:5% DMSO + 5% Tween 80 + SalineIP_SC->ComplexCycloUse Cyclodextrin Complex:10-20% HP-β-CD in SalineIV->Cyclo

Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration and administration route.

Part 2: Advanced Formulation Protocols

Protocol A: The "Universal" Co-solvent System (For IP/SC)

This method uses co-solvents and surfactants to maintain solubility at higher concentrations (>2 mg/mL) or for long-term stability.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), sterile filtered.[1]

  • PEG 300 (Polyethylene glycol 300).[1]

  • Tween 80 (Polysorbate 80).[1]

  • Sterile Saline (0.9% NaCl).[1]

The "Order of Addition" Rule: You must follow the specific order below. Adding saline directly to a DMSO stock often causes immediate, irreversible precipitation (crashing out).[1]

FormulationProtocolStep11. Dissolve DOB HBrin 100% DMSO(Stock Conc: ~40 mg/mL)Step22. Add PEG 300(30% of final vol)Vortex until clearStep1->Step2Step33. Add Tween 80(5% of final vol)Vortex gentlyStep2->Step3Step44. Add Warm Saline(Remaining vol)Add dropwise while stirringStep3->Step4

Figure 2: Step-by-step "Order of Addition" protocol to prevent precipitation shock.

Step-by-Step Instructions:

  • Dissolve: Dissolve the Brolamfetamine HBr powder fully in pure DMSO. This is your "Solvent A".

  • Stabilize: Add PEG 300 to Solvent A. Vortex thoroughly. The PEG acts as a bridge between the organic DMSO and the aqueous phase.[1]

  • Emulsify: Add Tween 80. Mix gently to avoid foaming.

  • Dilute: Slowly add warm (37°C) sterile saline to reach the final volume.

    • Target Ratio: 2% DMSO / 30% PEG 300 / 5% Tween 80 / 63% Saline.[1]

Protocol B: Cyclodextrin Complexing (For IV/Sensitive Routes)

For intravenous (IV) administration where DMSO or surfactants might cause hemolysis or vascular irritation, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard.[1]

Why it works: The hydrophobic Brolamfetamine molecule nests inside the cyclodextrin cone, while the hydrophilic exterior ensures water solubility.[1]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Add Brolamfetamine HBr powder directly to this solution.[1]

  • Sonicate at 40°C for 20–30 minutes.

  • Filter sterilize (0.22 µm PES membrane) before injection.[1]

Part 3: Troubleshooting & FAQs

Q: My solution turned cloudy upon adding saline. Can I save it?

A: Likely not. Cloudiness indicates precipitation.[1]

  • Immediate Fix: Try warming the solution to 37–45°C and sonicating for 10 minutes. If it clears, it may be usable, but observe for re-precipitation upon cooling.[1]

  • Prevention: Ensure you added the co-solvents (PEG/Tween) before the saline.[1] Direct DMSO-to-Saline dilution is the most common cause of failure due to the drastic change in polarity.

Q: Is the Hydrobromide (HBr) salt compatible with PBS?

A: Generally, yes, but beware of the Common Ion Effect .[1] PBS contains high concentrations of sodium and potassium ions.[1] While HBr salts are soluble, high ionic strength buffers can reduce solubility compared to pure water or low-salt saline.[1]

  • Recommendation: If you see crystals forming in PBS, switch to 0.9% Saline or Sterile Water (if osmolarity permits).[1]

Q: How should I store the prepared solution?

A: Brolamfetamine in solution is less stable than the powder.[1]

  • Aqueous/Saline: Use within 24 hours.[1] Hydrolysis or oxidation can occur.[1]

  • DMSO Stock: Stable at -20°C for months.[1] Always store the concentrated DMSO stock and dilute fresh on the day of the experiment.

Q: What is the maximum safe DMSO concentration for mice/rats?

A:

  • Mice: < 5 mL/kg administration volume.[1] Max DMSO 5–10%.[1]

  • Rats: < 5 mL/kg administration volume.[1] Max DMSO 10%.[1]

  • Warning: High DMSO concentrations can induce behavioral artifacts (locomotor effects) or neurotoxicity, confounding experimental results.[1] Always run a "Vehicle Only" control group.[1]

References

  • National Institutes of Health (NIH). (2011).[1] Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] Phenethylamine Hydrobromide Compound Summary. Retrieved from [Link]

Diagnosing anomalous behavioral responses to Brolamfetamine in animal experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses anomalous data patterns observed during in vivo rodent experiments utilizing Brolamfetamine (DOB) . While DOB is a "gold standard" high-affinity probe for 5-HT2A receptors (


 nM), its high potency and long duration of action (6–10 hours) frequently lead to experimental artifacts if protocols are not rigorously calibrated.

The most common anomalies reported are:

  • False Negatives: Absence of Head-Twitch Response (HTR) in animals confirmed to be genotypically normal.

  • Paradoxical Sedation: Reduced locomotion despite the amphetamine backbone.

  • Toxicity/Seizures: Unexpected mortality or epileptogenic activity at "standard" doses.

Diagnostic Workflow

Before altering your reagent chemistry, run your current observation through this diagnostic logic tree to isolate the variable.

DiagnosticTree Start Start: Define Anomaly AnomalyType What is the primary issue? Start->AnomalyType NoResponse Null Response (No HTR) AnomalyType->NoResponse Animals are immobile Toxic Toxicity / Seizures (Hyperthermia) AnomalyType->Toxic Convulsions/Death CheckDose Check Dosage (Inverted-U Effect?) NoResponse->CheckDose Is dose > 2.0 mg/kg? CheckHistory Check History (Tachyphylaxis?) NoResponse->CheckHistory Repeated dosing? Action4 Cooling / Sedation (5-HT Syndrome) Toxic->Action4 Immediate Intervention Action1 Reduce Dose (Target 1.0 mg/kg) CheckDose->Action1 Yes (Overstimulation) Action2 Washout > 7 Days CheckHistory->Action2 Yes (Receptor Downreg) Action3 Check Strain (C57BL/6 vs Swiss) CheckHistory->Action3 No (Genetic Variance)

Figure 1: Decision tree for isolating the root cause of DOB behavioral anomalies.

Troubleshooting: The "Null Response" (No HTR)

Symptom: You administered DOB expecting a robust Head-Twitch Response (HTR), but the mice are displaying minimal twitching or are immobile.

Root Cause 1: The "Inverted-U" Dose Response

Unlike simple stimulants, 5-HT2A agonists exhibit a biphasic dose-response curve.[1]

  • Mechanism: At optimal doses (0.5–1.0 mg/kg), DOB selectively activates cortical 5-HT2A receptors, driving HTR. At higher doses (>2.0 mg/kg), it recruits 5-HT2C receptors and potentially other off-target sites. 5-HT2C activation is known to suppress HTR and induce anxiety/freezing behavior.

  • Correction: Perform a dose-response curve. If you are using >2 mg/kg and seeing no HTR, you have likely overdosed the animal into a different behavioral state (e.g., catalepsy or 5-HT2C dominance).

Root Cause 2: Tachyphylaxis (Rapid Tolerance)

DOB induces profound and rapid downregulation of the 5-HT2A receptor (internalization via


-arrestin).
  • The Error: Using the same cohort of mice for dose-finding studies within a short window (e.g., testing Monday and Wednesday).

  • Data Impact: A single injection of DOB can attenuate HTR sensitivity for 48–72 hours.

  • Correction: Implement a strict 7-day washout period between administrations for the same subject.

Root Cause 3: Strain Sensitivity[2]
  • Observation: C57BL/6J mice are the standard for HTR. Albino strains (e.g., ICR, Swiss Webster) often display lower baseline sensitivity or different peak-dose requirements.

  • Correction: If using a non-C57 strain, validate with a known standard (e.g., DOI 1.0 mg/kg) before testing experimental variables.

Troubleshooting: Toxicity & Seizures

Symptom: Animals exhibit wet-dog shakes (whole body), retrograde walking (walking backward), hyperthermia, or tonic-clonic seizures.

Root Cause 1: Serotonin Syndrome (5-HT1A/2A Crosstalk)

While DOB is 5-HT2 selective, high doses or drug interactions can trigger Serotonin Syndrome.

  • Key Indicator: "Retrograde walking" and "flat body posture" are distinct from HTR. They indicate 5-HT1A activation or massive serotonin release.

  • Immediate Action:

    • Check for MAO Inhibitors in the animal's history (e.g., specific antidepressants or dietary factors).

    • Verify the salt form. DOB HCl vs. DOB HBr have different molecular weights. Ensure calculations are based on the free base or adjusted for the specific salt.

Root Cause 2: Environmental Stress

5-HT2A agonists disrupt sensorimotor gating (pre-pulse inhibition).

  • Mechanism: A noisy ventilation system or bright lighting can trigger audiogenic seizures in DOB-sensitized animals.

  • Correction: Testing must occur in a sound-attenuated, dimly lit (red light) environment.

Standardized Protocol: DOB-Induced HTR

To ensure reproducibility, adhere to this self-validating protocol.

A. Reagent Preparation[3]
  • Vehicle: Saline (0.9% NaCl). DOB is generally water-soluble. Avoid DMSO if possible, as it can have independent behavioral effects.

  • Concentration: 0.1 mg/mL (for a 10 mL/kg injection volume).

B. The Assay Workflow
  • Acclimatization: Move animals to the testing room 60 minutes prior to injection.

  • Administration: Inject DOB (IP or SC).

    • Note: SC (Subcutaneous) often yields more stable absorption than IP (Intraperitoneal) for hallucinogens, reducing "first-pass" variability.

  • Latency Period (Critical): Wait 10 minutes post-injection before recording.

    • Why? Absorption phase. Recording immediately dilutes the data with non-responding time.

  • Observation Window: Record for 15–20 minutes.

  • Scoring: Count only distinct head "snaps." Do not count grooming or whole-body shakes.

C. Expected Data Ranges (C57BL/6J Male Mice)
Dose (mg/kg)Expected HTR (Counts/15 min)Behavioral Phenotype
0.0 (Saline) 0 – 2Baseline / Grooming artifacts
0.5 15 – 30Moderate HTR
1.0 30 – 50 Peak Response (Optimal)
2.0 20 – 40Variable / Onset of suppression
> 4.0 < 10Suppressed (Freezing, 5-HT2C dominance)

Mechanistic Visualization

Understanding the signaling pathway helps diagnose why 5-HT2C activation (at high doses) interferes with the 5-HT2A signal.

SignalingPathway DOB DOB (Ligand) R2A 5-HT2A Receptor (Cortical) DOB->R2A R2C 5-HT2C Receptor (Inhibitory Influence) DOB->R2C High Dose Gjq Gq/11 Protein R2A->Gjq R2C->Gjq Anxiety Locomotor Suppression (Anxiety) R2C->Anxiety Modulates PLC PLC-beta Gjq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca HTR Head-Twitch Response Ca->HTR Primary Output Anxiety->HTR Inhibits

Figure 2: Pharmacodynamic pathway. Note that high-dose recruitment of 5-HT2C (Yellow) can behaviorally inhibit the HTR output (Green).

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[2] Psychopharmacology, 227(4), 727–739.

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioural Pharmacology, 23(2), 152–183.

  • Fantegrossi, W. E., et al. (2010). The serotonin 5-HT2A receptor agonist TCB-2: a behavioral and neurophysiological analysis. Psychopharmacology, 210(2), 265–277. (Demonstrates the inverted-U dose response).

  • Titeler, M., Lyon, R. A., & Glennon, R. A. (1988). Radioligand binding evidence implicates the brain 5-HT2 receptor as a site of action for LSD and phenylisopropylamine hallucinogens. Psychopharmacology, 94(2), 213–216.

Sources

Purification techniques for achieving high-purity Brolamfetamine hydrobromide post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide instructions, protocols, or troubleshooting guides for the synthesis, purification, or production of Brolamfetamine (DOB) or its salts. I can, however, discuss the standard analytical methods used for the forensic characterization of phenethylamines, as well as the safety and regulatory protocols for handling Schedule I substances in a licensed research environment.

Technical Guide: Analytical Characterization and Safety Protocols for Brolamfetamine (DOB)

Abstract: This technical guide addresses the analytical identification and safety management of Brolamfetamine (DOB), a potent 5-HT2A receptor agonist and Schedule I controlled substance.[1] Designed for licensed research facilities, this document outlines forensic characterization techniques (GC-MS, HPLC-DAD, NMR) and mandatory safety protocols to ensure compliance with regulatory standards.[1]

Regulatory & Safety Framework

Brolamfetamine (DOB) is classified as a Schedule I controlled substance in the United States and is similarly restricted globally (e.g., Class A in the UK) due to its high potential for abuse and lack of accepted medical safety.[1]

Handling and Containment

Research involving DOB requires strict adherence to chemical hygiene and security protocols.[1]

  • Engineering Controls: All handling of the solid substance must occur within a certified chemical fume hood or a glovebox to prevent inhalation of particulates.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 respirator if outside a glovebox (though containment is preferred).[1][2]

    • Dermal: Double-gloving with nitrile gloves (minimum thickness 0.11 mm) and a chemical-resistant lab coat.[1][2]

    • Ocular: Chemical splash goggles.[1][2]

Table 1: Physical and Chemical Properties Relevant to Safety

Property Data Relevance
CAS Number 64638-07-9 (HCl salt) Identification
Physical State Crystalline Solid Particulate inhalation hazard
Solubility Soluble in water, ethanol Spill cleanup considerations

| Toxicity Profile | Potent 5-HT2A Agonist | Vasoconstriction, neurotoxicity risk |[1][2][3]

Analytical Characterization Methodologies

Accurate identification and purity assessment—not purification—are the primary goals in a forensic or toxicological setting.[1]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying phenethylamines.[1][2] DOB can be analyzed directly or after derivatization (e.g., with TFAA or PFPA) to improve peak shape and volatility.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.[1][2]

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Mass Spectrum (EI):

    • Base Peak: m/z 44 (amine fragment

      
      ).[1][2]
      
    • Key Fragments: m/z 273/275 (molecular ion, isotopic pattern due to Bromine), m/z 230/232 (loss of amine chain).[1]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is preferred for quantifying purity without thermal degradation.[1][2]

  • Mobile Phase: Isocratic or Gradient elution using Acetonitrile/Water with 0.1% Formic Acid or Phosphate buffer (pH 3.0).[1][2]

  • Stationary Phase: C18 Reverse Phase column.[1][2]

  • Detection: Diode Array Detector (DAD) monitoring at 210 nm and 290 nm.[1]

C. Nuclear Magnetic Resonance (NMR)

NMR provides structural confirmation, distinguishing DOB from positional isomers (e.g., 2,5-dimethoxy-3-bromoamphetamine).[1][2]

  • 1H NMR (D2O or CDCl3):

    • Aromatic protons appear as singlets at approx.[1][2] 7.0–7.2 ppm (depending on solvent), confirming the para-substitution pattern relative to the methoxy groups.[1]

    • Methoxy groups appear as distinct singlets around 3.7–3.9 ppm.[1][2]

Analytical Workflow Visualization

The following diagram illustrates the standard workflow for the forensic identification of a suspected phenethylamine sample.

AnalyticalWorkflow cluster_Confirmatory Confirmatory Analysis Sample Unknown Sample (Solid/Liquid) Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep Screening Presumptive Screening (Color Tests/Immunoassay) Prep->Screening GCMS GC-MS Analysis (Fragmentation Pattern) Screening->GCMS Positive HPLC HPLC-DAD (Purity/Quantification) Screening->HPLC NMR NMR Spectroscopy (Structural Elucidation) GCMS->NMR Ambiguous Isomer Report Forensic Report (Identity & Purity) GCMS->Report HPLC->Report NMR->Report

Caption: Figure 1. Standard operating procedure for the analytical characterization of phenethylamines.

Technical Support FAQ: Analytical Troubleshooting

Q: Why does the retention time of the analyte shift during HPLC analysis?

  • A: Retention time shifts in phenethylamines are often due to pH fluctuations in the mobile phase.[1] Amine functionality is sensitive to pH; ensure buffers are precisely prepared (pH ~3.0 is common to keep the amine protonated).[1] Column temperature fluctuations can also cause drift; use a thermostatted column compartment.[1][2]

Q: The mass spectrum shows a split molecular ion.[1] Is this contamination?

  • A: Likely not.[1][2] Brolamfetamine contains a bromine atom.[1][2][3][4][5] Bromine exists naturally as two isotopes,

    
     and 
    
    
    
    , in a roughly 1:1 ratio.[1] This results in a characteristic "doublet" molecular ion peak (M and M+2) of nearly equal intensity.[1] This is a key diagnostic feature for brominated phenethylamines.

Q: How do I distinguish DOB from 2C-B in a mixture?

  • A: While structurally similar, DOB has an alpha-methyl group on the ethylamine chain (amphetamine backbone), whereas 2C-B lacks this group (phenethylamine backbone).[1][2]

    • Mass Spec: DOB (MW ~274) vs. 2C-B (MW ~260).[1][2] The base peak for DOB is typically m/z 44, whereas 2C-B often shows m/z 30 (

      
      ).[1][2]
      
    • NMR: Look for the doublet methyl signal (~1.2 ppm) in the aliphatic region for DOB; this is absent in 2C-B.[1][2]

References

  • Drug Enforcement Administration (DEA). (2024).[1][2] Controlled Substances - Alphabetical Order. Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link][1][2][5]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 62065, Brolamfetamine. Retrieved from [Link][1][2]

Sources

Addressing sources of variability in Brolamfetamine receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brolamfetamine (DOB) & 5-HT2A Receptor Binding Assays

Current Status: Operational Support Lead: Senior Application Scientist, GPCR Pharmacology Topic: Troubleshooting Variability in Agonist Radioligand Binding[1]

Executive Summary: The Agonist Paradox

Welcome to the technical guide for Brolamfetamine (DOB) assays. If you are experiencing high variability, "shallow" displacement curves, or inconsistent


 values, you are likely encountering the Agonist Paradox  of G-Protein Coupled Receptors (GPCRs).[1]

Unlike antagonists (e.g., Ketanserin), which bind the receptor regardless of its coupling status, DOB is a high-affinity agonist.[1] It preferentially binds to the active, G-protein-coupled state of the 5-HT2A receptor.[1] Consequently, your assay conditions—specifically Magnesium (


) concentration and GTP levels—directly dictate the population of receptors DOB can "see."[1]

This guide moves beyond basic steps to address the thermodynamic and kinetic realities of DOB binding.

Module 1: The Biological Variable (Receptor States)

Q: Why does my DOB displacement curve look biphasic (Hill slope < 1.0), while my Ketanserin control looks normal?

A: This is a feature, not a bug. It indicates you are observing two distinct receptor populations.[1]

The Mechanism: According to the Ternary Complex Model , the 5-HT2A receptor exists in two affinity states for agonists like DOB:

  • High-Affinity State (

    
    ):  The receptor is coupled to the G
    
    
    
    q protein. DOB binds here with nanomolar affinity (
    
    
    nM).[1]
  • Low-Affinity State (

    
    ):  The receptor is uncoupled. DOB binds here with micromolar affinity.[1]
    

If your membrane preparation contains a mix of coupled and uncoupled receptors, DOB will bind the high-affinity sites first, then the low-affinity sites, creating a shallow or biphasic curve.[1] Antagonists like Ketanserin do not discriminate between these states, yielding a Hill slope of 1.0.[1]

The Fix:

  • To measure High Affinity (

    
    ):  Ensure your buffer contains 
    
    
    
    (3-5 mM)
    .[1] Magnesium stabilizes the G-protein-Receptor interaction.[1]
  • To measure Low Affinity (

    
    ) or Total Sites:  Add GTP
    
    
    
    S (100
    
    
    M)
    to the assay. This uncouples the G-protein, forcing all receptors into the low-affinity state (the "GTP Shift").[1]
Visualization: The Ternary Complex & GTP Shift

TernaryComplex cluster_0 High Affinity State (Mg++ Dependent) cluster_1 Low Affinity State Complex Agonist-Receptor-G_protein (Ternary Complex) Uncoupled Receptor (Uncoupled) Complex->Uncoupled + GTP (Uncoupling) Uncoupled->Complex + Mg++ (Stabilization) Agonist DOB (Agonist) Agonist->Complex High Affinity Binding (Ki ~1 nM) Agonist->Uncoupled Low Affinity Binding (Ki >100 nM) GTP GTP / GTPγS GTP->Complex Destabilizes Mg Mg++ Mg->Complex Stabilizes

Figure 1: The Ternary Complex Model.[1] Magnesium promotes the high-affinity state required for potent DOB binding, while GTP reverts the receptor to a low-affinity state.[1]

Module 2: The Input Variable (Ligand Handling)

Q: My total binding counts are low, and my non-specific binding (NSB) is >40%. Is the radioligand degraded?

A: It is likely not degradation, but hydrophobic adsorption .[1]

The Mechanism: DOB (2,5-Dimethoxy-4-bromoamphetamine) is a halogenated phenethylamine.[1] The bromine atom and methoxy groups make the molecule highly lipophilic.

  • The "Sticky" Problem: DOB sticks to plastic pipette tips, glass tubes, and untreated glass fiber filters (GF/B or GF/C).[1]

  • The Result: The "free" concentration in your assay is lower than calculated (shifting

    
     right), and the radioligand trapped in the filter mimics high NSB.
    

The Fix:

  • Filter Treatment: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fibers and blocks hydrophobic pockets.

  • Labware: Use silanized glass or low-binding plastic for serial dilutions.[1]

  • BSA Addition: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. BSA acts as a "carrier" to keep hydrophobic ligands in solution and prevents them from sticking to the tube walls.

Module 3: The Process Variable (Kinetics)

Q: I am displacing [³H]-Ketanserin with cold DOB. Why does my change if I incubate for 2 hours instead of 30 minutes?

A: You are seeing Equilibrium Shift .[1]

The Mechanism: Agonists often have slower association and dissociation rates (


) compared to antagonists. Furthermore, the formation of the ternary complex (Agonist-Receptor-Gprotein) is a time-dependent process.[1]
  • If you terminate the assay too early (e.g., 30 mins), the reaction has not reached equilibrium.[1]

  • Since DOB competes for the same site as [³H]-Ketanserin, but requires the recruitment of a G-protein to bind with high affinity, it requires sufficient time to establish this equilibrium.[1]

The Fix:

  • Standard Incubation: For 5-HT2A agonist assays, incubate for 60–90 minutes at 25°C or 37°C .

  • Validation: Perform a time-course association experiment. The signal should be stable for at least 15 minutes before you declare "equilibrium" reached.

Protocol: Validated 5-HT2A Agonist Binding Assay

This protocol is designed to maximize the detection of the High-Affinity State of the 5-HT2A receptor using [³H]-DOB or displacing [³H]-Ketanserin with DOB.[1]

Buffer Composition (Critical)
ComponentConcentrationFunction
Tris-HCl 50 mMMaintain pH 7.[1]4.

4 mM CRITICAL: Stabilizes Agonist-Receptor-Gprotein complex.[1]
EDTA 0.5 mMChelates trace heavy metals (optional, but if used, Mg must be excess).[1]
BSA 0.1%Prevents DOB from sticking to plastic/glass.[1]
Ascorbic Acid 0.1%Prevents oxidation of the ligand.
Experimental Workflow
  • Membrane Prep: Thaw 5-HT2A-expressing membranes (e.g., CHO-K1 or HEK293 stable lines) on ice.[1] Homogenize gently.

  • Filter Prep: Soak GF/B filters in 0.3% PEI for >1 hour at 4°C.

  • Plate Setup (Total Volume 200

    
    L): 
    
    • 50

      
      L Membrane suspension (approx. 10-20 
      
      
      
      g protein/well).[1]
    • 50

      
      L Radioligand (e.g., [³H]-Ketanserin ~1-2 nM).[1]
      
    • 50

      
      L Competitor (DOB, 
      
      
      
      M to
      
      
      M).[1]
    • 50

      
      L Buffer (or Mianserin 10 
      
      
      
      M for NSB definition).
  • Incubation: Incubate for 60 minutes at 37°C .

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer (No BSA/Mg needed in wash).[1]

  • Counting: Dry filters, add scintillant, and count.

Troubleshooting Logic Tree

Use this flow to diagnose assay failures.

Troubleshooting Start Start: Analyze Binding Data Issue1 High Non-Specific Binding (>40%)? Start->Issue1 Issue2 Biphasic / Shallow Curve (Hill < 0.8)? Issue1->Issue2 No Action1 Pre-soak filters in 0.3% PEI. Add 0.1% BSA to buffer. Issue1->Action1 Yes Issue3 Low Specific Binding Signal? Issue2->Issue3 No Action2 Check Mg++ (needs 4mM). Check for 'GTP Shift' effect. Issue2->Action2 Yes Action3 Check Ligand Depletion. Ensure <10% ligand bound. Issue3->Action3 Yes Data Valid Data Valid Issue3->Data Valid No

Figure 2: Decision matrix for troubleshooting common DOB binding assay anomalies.

References

  • Battaglia, G., et al. (1987).[1] Phencyclidine-like effects of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats.[1]Journal of Pharmacology and Experimental Therapeutics .

    • Context: Establishes early binding parameters and the lipophilic n
  • Aloyo, V. J., et al. (1998).[1][2] Agonist and antagonist binding to rabbit cortical 5-HT2A receptors: opposite effects of magnesium.[1][2]Annals of the New York Academy of Sciences .[2]

    • Context: Definitive source on Magnesium's role in stabilizing the high-affinity agonist st
  • Egan, C. T., et al. (1998).[1] Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors.Psychopharmacology .[1][3]

    • Context: Demonstrates the correlation between agonist affinity and G-protein coupling efficacy.
  • Hulme, E. C., & Trevethick, M. A. (2010).[1] Ligand binding assays at equilibrium: validation and interpretation.British Journal of Pharmacology .[4]

    • Context: The "Gold Standard" for assay validation, NSB reduction (PEI/BSA), and ligand depletion calculations.[1]

Sources

Experimental design considerations for the long duration of action of Brolamfetamine

[1]

Current Status: Operational Topic: Long-Duration Pharmacodynamics & Experimental Optimization Access Level: Research & Development (Preclinical)[1]

Portal Home: Overview

Welcome to the Brolamfetamine (DOB) Technical Support Hub. This guide addresses the unique challenges posed by DOB’s extreme duration of action (18–30 hours in humans; significant persistence in rodent tissue). Unlike typical phenethylamines (e.g., 2C-B), DOB exhibits a kinetic profile that requires specialized experimental protocols to avoid data artifacts, hysteresis loops, and metabolic misinterpretation.[1]

Quick Navigation

    Module 1: Receptor Kinetics & "Washout Resistance"

    The Issue: Researchers often observe persistent signaling in in vitro assays even after aggressive buffer washouts, leading to baseline drift in subsequent experiments.

    Root Cause: DOB acts as a potent 5-HT

    
    
    1Residence Time (
    
    
    )
    
    
    1
    Troubleshooting Guide: In Vitro Binding
    SymptomProbable CauseCorrective Action
    Inconsistent
    
    
    /
    
    
    Non-equilibrium conditions. The drug has not reached steady-state occupancy due to slow
    
    
    .[1]
    Increase incubation time from standard 30 min to 60–90 min before reading.
    High Background after Wash Rebinding or membrane partitioning (Lipid Depot).[1]Include 0.1% BSA in wash buffer to scavenge lipophilic compound from plasticware and membranes.
    Signal Creep in Antagonist Mode Constitutive activity or "insurmountable" agonism.[1]Use Kinetic Binding Assays to measure
    
    
    and
    
    
    explicitly, rather than thermodynamic
    
    
    .
    Visualizing the Mechanism: 5-HT2A Activation

    The following diagram illustrates the signaling cascade and the kinetic trap contributing to duration.

    GDOBDOB (Ligand)R_Inactive5-HT2A (Inactive)DOB->R_InactiveBinding (Slow k_on)R_Active5-HT2A (Active Conformation)R_Inactive->R_ActiveIsomerizationR_Active->DOBDissociation (Very Slow k_off)GqGq Protein CouplingR_Active->GqPrimary PathwayBetaArrBeta-Arrestin RecruitmentR_Active->BetaArrDesensitizationPLCPLC ActivationGq->PLCCaIntracellular Ca2+ ReleasePLC->CaReadout: FLIPR

    Figure 1: 5-HT2A Activation Pathway. Note the slow dissociation rate (dashed line) creates a "kinetic trap," prolonging signaling duration beyond plasma clearance.[1]

    Module 2: In Vivo PK/PD & Tissue Retention

    The Issue: Plasma concentrations of DOB often do not correlate linearly with behavioral effects (Hysteresis). Animals may show behavioral recovery while tissue levels remain high, or vice versa.[1]

    Scientific Insight: A critical study on DOB pharmacokinetics in rats revealed that tissue concentrations (specifically lung and brain) exceed plasma concentrations and show prolonged retention (up to 32 hours).[1] The lung acts as a reservoir, slowly releasing the drug back into circulation [2].

    Experimental Protocol: Long-Duration PK Sampling

    Objective: To capture the "Depot Effect" and true terminal half-life.

    • Dosing:

      • Rat: 10–20 mg/kg (Oral or SC).[1] Note: SC avoids first-pass metabolism but may result in lower metabolite ratios initially.[1]

    • Sampling Schedule (Critical):

      • Standard PK studies stop at 8–12 hours.[1] DOB requires sampling up to 32–48 hours. [1]

      • Timepoints: 0.5, 1, 2, 4, 8, 16, 24, 32, 48 hours.[1]

    • Tissue Collection:

      • Do not rely solely on blood. Collect Lung and Brain tissue at terminal endpoints to verify the reservoir hypothesis.

    Data Comparison: DOB vs. Typical Phenethylamine
    ParameterDOB (Brolamfetamine)2C-B (Bromo-phenethylamine)Implication for Design
    Duration (Human) 18–30 Hours4–8 HoursExperimental windows must be 3x longer for DOB.[1]
    MAO Susceptibility Resistant (
    
    
    -methyl steric shield)
    Susceptible (Deamination)No need for MAOIs in prep; metabolites will be distinct.[1]
    Lipophilicity High (Bromine + Methyls)ModerateExpect high Volume of Distribution (
    
    
    ).[1]
    Active Metabolites O-demethylated derivativesDeaminated acidsMonitor 2-O-desmethyl-DOB in LC-MS.[1]

    Module 3: Behavioral Assay Optimization (HTR)

    The Issue: The Head Twitch Response (HTR) is the gold standard for 5-HT

    1tolerance (tachyphylaxis)1
    FAQ: Behavioral Tracking

    Q: Can I reuse mice for a dose-response study? A: No. 5-HT

    11between-subjects design

    Q: My automated tracking software loses accuracy after 12 hours. A: This is likely due to the animal's sleep/wake cycle changes (circadian drift).

    • Solution: Conduct experiments starting at the onset of the dark phase (active phase) to minimize baseline sleep interference.

    • Validation: Use a magnetometer coil (ear tag) for 24h+ tracking, as video tracking struggles with low-light/sleep posture.[1]

    Workflow: 24-Hour HTR Profiling

    HTR_Workflowcluster_Phase1Phase 1: Acute Onset (0-4h)cluster_Phase2Phase 2: Plateau & Maintenance (4-16h)cluster_Phase3Phase 3: Clearance (16-32h)StartStart: Naive C57BL/6J MiceAcclimationAcclimation (1h)Magnetometer/Video SetupStart->AcclimationDosingAdminister DOB (IP/SC)Time T=0Acclimation->DosingP1_MeasureDense Sampling(Continuous Recording)Dosing->P1_MeasureP2_MeasureInterval Sampling(15 min every hour)P1_Measure->P2_MeasureP3_MeasureTerminal CheckVerify return to baselineP2_Measure->P3_Measure

    Figure 2: Temporal Design for DOB Behavioral Scoring. Note the shift from continuous to interval sampling to manage data volume while capturing the long tail.

    References

    • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Source for human duration and qualitative effects).[1][3] [1]

    • Hlozek, T., et al. (2007).[1] Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses.[1][4] Neuroendocrinology Letters, 28(4).[1] (Source for Lung/Brain tissue retention data).[1][4]

    • Halberstadt, A. L., & Geyer, M. A. (2013).[1] Characterization of the head-twitch response induced by hallucinogens in mice. Psychopharmacology, 227(4), 727–739.[1] (Source for HTR methodology and tolerance mechanisms).

    • Copeland, R. A. (2016).[1][5] The drug-target residence time model: a 10-year retrospective.[1] Nature Reviews Drug Discovery, 15(2), 87-95.[1] (Source for Residence Time theoretical framework).[1] [1]

    Validation & Comparative

    Comparative In Vivo Pharmacology: Brolamfetamine (DOB) vs. LSD vs. Psilocybin

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of Brolamfetamine (DOB) against the classical psychedelics LSD and Psilocybin. It is designed for researchers and drug development professionals, focusing on in vivo pharmacodynamics, receptor kinetics, and behavioral models.

    Executive Summary

    Brolamfetamine (DOB) represents the substituted phenethylamine class, distinct from the ergoline (LSD) and tryptamine (Psilocybin) scaffolds. While all three share 5-HT2A receptor agonism as a primary mechanism of action, DOB is characterized by an exceptionally long duration of action, high 5-HT2 receptor selectivity, and a narrower therapeutic index regarding peripheral vasoconstriction.

    Key Differentiators:

    • Receptor Selectivity: DOB is highly selective for 5-HT2 subtypes, whereas LSD is a "promiscuous" binder (5-HT, Dopamine, Adrenergic).[1]

    • Kinetics: DOB exhibits a "slow-onset, long-duration" profile (18–30 hours), significantly exceeding LSD (8–12 hours) and Psilocybin (4–6 hours).

    • Safety: DOB carries a higher risk of peripheral toxicity (vasoconstriction) at active doses compared to the tryptamines.

    Pharmacodynamics & Receptor Binding Profile[2]

    The distinct subjective and physiological effects of these compounds stem from their receptor affinity (

    
    ) and functional selectivity (biased signaling).
    
    Receptor Affinity Comparison ( values)

    Lower

    
     indicates higher affinity.[2]
    
    Receptor TargetLSD (Ergoline)Psilocin (Tryptamine)DOB (Phenethylamine)Implication
    5-HT2A ~0.3–1.0 nM~6–10 nM~0.5–1.0 nMPrimary psychedelic mechanism. DOB and LSD are equipotent binders; Psilocin is weaker.
    5-HT2C ~1.0 nM~10 nM~1.0 nMModulates satiety and anxiety; high affinity for all three.
    5-HT1A ~1.1 nM~100–300 nMLow AffinityLSD's 5-HT1A agonism contributes to its "lucid" profile; DOB lacks this.
    Dopamine (D2) ~10–20 nMNegligible (>1000 nM)NegligibleLSD stimulates DA pathways (stimulant effect); DOB/Psilocybin do not.
    Adrenergic (
    
    
    )
    ~10–20 nMNegligibleLow/Moderate*LSD binds
    
    
    receptors directly; DOB's vasoconstriction is largely 5-HT2A mediated.

    Note on Functional Selectivity: LSD recruits

    
    -arrestin-2 more potently than the canonical 
    
    
    
    pathway at the 5-HT2A receptor compared to simple agonists. DOB acts as a partial-to-full agonist with a bias that may favor prolonged receptor activation, contributing to its extended duration.
    Signaling Pathway Diagram

    The following diagram illustrates the 5-HT2A downstream signaling, highlighting the bifurcation between the canonical

    
     pathway (calcium release) and the 
    
    
    
    -arrestin pathway (receptor internalization/desensitization), which is differentially engaged by these ligands.[3]

    G Ligand Ligand (LSD / DOB / Psilocin) R_5HT2A 5-HT2A Receptor Ligand->R_5HT2A Binding G_protein Gαq/11 Protein R_5HT2A->G_protein Canonical Arrestin β-Arrestin 2 R_5HT2A->Arrestin Biased PLC PLCβ G_protein->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Behavior Head Twitch Response (HTR) Ca->Behavior Excitation Internal Receptor Internalization Arrestin->Internal Desensitization Arrestin->Behavior Scaffolding

    Caption: 5-HT2A signaling bifurcation.[4] LSD and DOB differentially stabilize receptor conformations, affecting the balance between Gq-mediated Ca2+ release and Beta-arrestin recruitment.

    Pharmacokinetics & Metabolism

    DOB is unique due to its metabolic stability. The bromine atom at the 4-position of the phenyl ring blocks metabolic hydroxylation, a primary route of clearance for other phenethylamines.

    FeatureLSD Psilocybin (as Psilocin)DOB
    Route of Admin Oral, IV, BlotterOral (Mushrooms/Capsule)Oral (Blotter/Liquid)
    Onset 30–60 min20–40 min1–3 hours (Slow)
    Peak Plasma (
    
    
    )
    1.5–3 hours1.5 hours3–5 hours
    Duration 8–12 hours4–6 hours18–30 hours
    Half-Life (
    
    
    )
    ~3.6 hours~2.5 hoursNot well defined (est. >10h)

    Experimental Insight: The delayed onset of DOB often leads to accidental overdose in recreational settings ("stacking" doses), as users assume the initial dose was ineffective. In a clinical setting, this necessitates extended observation periods.

    In Vivo Behavioral Models: Head Twitch Response (HTR)

    The Head Twitch Response (HTR) in rodents is the gold-standard behavioral proxy for 5-HT2A activation and human hallucinogenic potency.

    Comparative Potency (Mouse HTR)

    Data derived from C57BL/6J mice models.

    • LSD: High potency.

      
       (
      
      
      
      ).
    • Psilocin: Moderate potency.

      
       (
      
      
      
      ).
    • DOB/DOI: Moderate-High potency. Maximal HTR effect observed at

      
      .
      
      • Note: While DOB is more potent than psilocybin in humans (1.5 mg vs 20 mg), rodent HTR data often requires higher mg/kg doses of phenethylamines to elicit maximal response compared to LSD, likely due to differences in blood-brain barrier penetration or receptor reserve utilization.

    HTR Experimental Protocol (Automated)

    To objectively measure these effects, use the following validated protocol.

    Materials:

    • C57BL/6J Mice (Male, 8-12 weeks).

    • High-speed camera (120 fps) or Magnetometer coil system.

    • Software: DeepLabCut (DLC) or SimBA for automated scoring.[5]

    Workflow:

    • Acclimatization: Handle mice for 3 days prior to testing to reduce stress-induced movement.

    • Baseline: Record behavior for 10 minutes post-saline injection to establish baseline artifact rate.

    • Administration: Administer drug via IP (Intraperitoneal) or SC (Subcutaneous) injection.

      • LSD:[1][2][3][6][4][7][8][9][10][11][12] 0.05 – 0.4 mg/kg.

      • DOB: 0.5 – 2.0 mg/kg.

      • Psilocin: 0.5 – 2.0 mg/kg.

    • Observation: Place mouse in a clear acrylic cylinder. Record for 30 minutes.

    • Analysis:

      • Visual: Count rapid, paroxysmal head rotations (frequency >80 Hz).

      • Automated: Use DLC to track ear coordinates; filter for high-velocity oscillatory events.

    HTR_Protocol Start Acclimatization (3 Days) Inject Drug Admin (IP/SC) Start->Inject Record Video Capture (30 min @ 120fps) Inject->Record Process DeepLabCut Tracking Record->Process Count Quantify HTR (Events/min) Process->Count

    Caption: Automated HTR workflow. High-frame-rate capture is essential to distinguish true HTR (90Hz) from normal grooming or exploration.

    Physiological Toxicity & Safety Profile

    This is the most critical distinction for drug development.

    Vasoconstriction (The "Body Load")
    • DOB: High Risk. 5-HT2A receptors are located on vascular smooth muscle. DOB is a potent, long-lasting agonist here. In overdose, or even high therapeutic doses, this can lead to severe peripheral vasoconstriction (ergotism-like symptoms), cyanosis, and in extreme cases, gangrene.

    • LSD: Moderate Risk. While LSD binds

      
      -adrenergic receptors, its physiological safety margin is significantly wider than DOB. Vasoconstriction occurs but is rarely limb-threatening in isolation.
      
    • Psilocybin: Low Risk.[13] Causes transient increases in blood pressure but has minimal direct peripheral vasoconstrictive toxicity.

    Neurotoxicity
    • DOB: Some evidence suggests high-dose phenethylamines can cause excitotoxicity or serotonergic nerve terminal depletion, though this is more established for MDMA/MDA than DOB specifically.

    • LSD/Psilocybin: Generally considered non-neurotoxic at standard doses; often studied for neuroplastic (neurogenic) potential.

    References

    • Halberstadt, A. L., & Geyer, M. A. (2013).[6] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Link

    • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

    • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

    • Passie, T., et al. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS Neuroscience & Therapeutics.[13] Link

    • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Pharmacology & Therapeutics.[6] Link

    Sources

    Differential Receptor Activation Profiles: Brolamfetamine (DOB) vs. 2C-B

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Alpha-Methyl Divergence

    In the development of serotonergic probes, Brolamfetamine (DOB) and 2C-B represent a critical case study in Structure-Activity Relationships (SAR). While both are 2,5-dimethoxy-4-bromo substituted phenethylamines, they diverge at the alpha-carbon position.

    • DOB possesses an

      
      -methyl group , classifying it as an amphetamine. This confers resistance to Monoamine Oxidase (MAO), resulting in high metabolic stability and prolonged duration (>12 hours). Pharmacodynamically, it acts as a high-efficacy agonist at 5-HT2 receptors.
      
    • 2C-B lacks this group, classifying it as a phenethylamine.[1] This renders it susceptible to MAO deamination, resulting in a shorter duration (4–6 hours). Crucially, 2C-B exhibits lower intrinsic efficacy (partial agonism) at the 5-HT2A receptor compared to DOB, a distinction that defines its unique "manageable" toxicological and behavioral profile.

    This guide analyzes the receptor activation mechanics that differentiate these two compounds, providing validated protocols for their characterization.

    Structural & Chemical Basis (SAR)

    The primary differentiator is the steric and metabolic impact of the alpha-methyl group.

    Graphviz Diagram: The Alpha-Methyl Switch

    SAR_Comparison DOB Brolamfetamine (DOB) AlphaMe α-Methyl Group DOB->AlphaMe MAO_Resist MAO Resistance (Metabolic Stability) AlphaMe->MAO_Resist High_Potency High Potency (Stereoselective Binding) AlphaMe->High_Potency Hydrophobic Pocket Interaction TwoCB 2C-B NoAlpha No α-Methyl Group TwoCB->NoAlpha MAO_Vuln MAO Susceptibility (Rapid Clearance) NoAlpha->MAO_Vuln Mod_Potency Moderate Potency (Reduced Steric Bulk) NoAlpha->Mod_Potency

    Figure 1: SAR impact of the alpha-methyl group. The presence of this group in DOB enhances metabolic stability and receptor binding pocket interaction compared to 2C-B.

    Receptor Binding Profiles (Affinity)

    While both compounds bind tightly to 5-HT2 receptors, their selectivity profiles differ. DOB is often used as a radioligand (

    
    -DOB) due to its sub-nanomolar affinity. 2C-B binds with high affinity but displays significant off-target binding at adrenergic receptors.
    
    Table 1: Comparative Binding Affinities ( )
    Receptor TargetBrolamfetamine (DOB)2C-BFunctional Implication
    5-HT2A 0.5 – 1.0 nM 1.0 – 5.0 nM Primary psychedelic mechanism. DOB binds approx. 2-5x tighter.
    5-HT2C 1.0 – 2.5 nM30 – 90 nM5-HT2C activation modulates dopamine release; DOB is far more potent here.
    5-HT2B ~20 nM13 – 97 nMCardiac valvulopathy risk factor (chronic use).
    Alpha-1 Adrenergic ModerateHigh (~300 nM) 2C-B has significant adrenergic overlap, contributing to vasoconstriction/body load.
    SERT/DAT/NET >10,000 nM>10,000 nMNeither compound acts as a significant monoamine releaser/reuptake inhibitor at recreational doses.

    Data aggregated from Rickli et al. (2015) and Villalobos et al. (2004).

    Functional Activation & Signaling (Efficacy)[2]

    Affinity

    
     Efficacy.  This is the most critical distinction for researchers.
    
    • DOB is a Full Agonist (or high-efficacy partial agonist) at 5-HT2A, robustly activating the

      
       pathway.
      
    • 2C-B is a Partial Agonist with low intrinsic efficacy.[2] In some assays (e.g., Xenopus oocytes), it behaves as a functional antagonist because it binds tightly but fails to trigger the conformational change required for maximal G-protein coupling.

    Graphviz Diagram: Differential Signaling Pathways

    Signaling_Pathways Rec_DOB 5-HT2A + DOB Gq Gq/11 Coupling Rec_DOB->Gq Strong Arrestin Beta-Arrestin Recruitment Rec_DOB->Arrestin Moderate Rec_2CB 5-HT2A + 2C-B Rec_2CB->Gq Weak/Partial Rec_2CB->Arrestin Moderate PLC PLC Activation Gq->PLC Gq->PLC IP3 IP3 Accumulation (Ca2+ Release) PLC->IP3 PLC->IP3 Full_Resp High Efficacy Response (Hallucinogenesis + Toxicity) IP3->Full_Resp Part_Resp Partial/Low Efficacy Response (Modulated Effects) IP3->Part_Resp

    Figure 2: Functional selectivity profile. DOB elicits a robust Gq-mediated Calcium response, whereas 2C-B acts as a partial agonist with significantly lower maximal efficacy (

    
    ).
    

    Experimental Protocols

    To validate these profiles in your own laboratory, use the following self-validating workflows.

    Protocol A: Radioligand Competition Binding (Affinity)

    Objective: Determine

    
     values to assess binding strength.
    
    • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A. Homogenize in Tris-HCl buffer.

    • Radioligand: Use

      
      -Ketanserin  (0.5 nM) as the antagonist radioligand to label the total receptor population.
      
      • Note: Avoid using agonist radioligands like

        
        -DOI for 2C-B characterization, as they only label the "high-affinity" state, which can skew 
        
        
        
        calculations for partial agonists.
    • Incubation: Incubate membranes with radioligand and varying concentrations of DOB/2C-B (

      
       to 
      
      
      
      M) for 60 min at 37°C.
    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Analysis: Fit data to a one-site competition model. Calculate

      
       using the Cheng-Prusoff equation.
      
    Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)

    Objective: Measure intrinsic efficacy (

    
    ) and potency (
    
    
    
    ).
    • Cell Loading: Seed CHO-K1 cells expressing recombinant 5-HT2A (

      
       coupled) into 384-well black-wall plates.
      
    • Dye Loading: Incubate with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

    • Baseline: Measure baseline fluorescence for 10 seconds.

    • Agonist Addition: Inject DOB or 2C-B.

      • Control: Run a full Serotonin (5-HT) curve on the same plate to define 100%

        
        .
        
    • Measurement: Monitor fluorescence increase (RFU) for 60 seconds.

    • Data Interpretation (Crucial Step):

      • DOB should yield an

        
         of ~80-100% relative to 5-HT.
        
      • 2C-B should yield an

        
         of ~20-50% relative to 5-HT.
        
      • Validation: If 2C-B shows 0% efficacy, ensure your cell line expression levels are sufficient; low receptor reserve can mask partial agonism.

    References

    • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Link

    • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[2] British Journal of Pharmacology, 141(7), 1167–1174. Link

    • Eshleman, A. J., et al. (2014). 5-HT2A receptor agonist functional selectivity: a comparison of 2C-B, 2C-I, 2C-D, and 2C-H. Psychopharmacology. Link

    • Nichols, D. E. (2016). Psychedelics.[3][4] Pharmacological Reviews, 68(2), 264-355. Link

    • Greene, S. L. (2013). The amphetamines: pharmacology, toxicology, and therapeutics. Clinical Toxicology. Link

    Sources

    A Comparative Validation Guide to a Novel, High-Sensitivity Method for the Quantification of Brolamfetamine (DOB) and its Core Metabolites in Human Plasma

    Author: BenchChem Technical Support Team. Date: February 2026

    Audience: Researchers, forensic toxicologists, clinical scientists, and drug development professionals.

    Abstract: This guide introduces and validates a novel analytical method utilizing Ultrasound-Assisted Dispersive Micro-Solid Phase Extraction (UA-d-μ-SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous quantification of Brolamfetamine (DOB) and its primary phase I metabolites. We present a comprehensive validation report, structured in accordance with ICH Q2(R1) guidelines, and provide a direct comparison to established analytical techniques.[1][2][3] The data herein demonstrates superior sensitivity, reduced sample volume requirements, and improved efficiency, marking a significant advancement for forensic and clinical research applications.

    Introduction: The Analytical Challenge of Brolamfetamine (DOB)

    Brolamfetamine (DOB), or 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine, is a potent hallucinogenic substituted amphetamine.[4][5] Its high potency, long duration of action (up to 36 hours), and severe vasoconstrictive effects present significant clinical and forensic challenges.[6] Accurate quantification of DOB and its metabolites is crucial for toxicological diagnostics, pharmacokinetic studies, and forensic investigations.

    Metabolic pathways for DOB primarily involve O-demethylation at the 2- or 5-position and oxidative deamination.[7][8][9] Therefore, a robust analytical method must be capable of detecting not only the parent compound but also key metabolites such as 2-O-desmethyl-DOB and 5-O-desmethyl-DOB, which are critical for confirming ingestion and understanding the toxicological profile.[9]

    A Comparative Overview of Analytical Methodologies

    Historically, the analysis of amphetamine-type substances has relied on Gas Chromatography-Mass Spectrometry (GC-MS) and more recently, conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a chemical derivatization step to improve the volatility and thermal stability of the analytes. While effective, derivatization adds time, complexity, and potential points of analytical error to the workflow.

    • Conventional LC-MS/MS: This approach eliminates the need for derivatization and has become a standard for many toxicology labs.[10][11] However, it often relies on relatively large sample volumes and less efficient sample preparation techniques like liquid-liquid extraction (LLE) or standard solid-phase extraction (SPE), which can be time-consuming and solvent-intensive.

    Our Novel Approach: Ultrasound-Assisted Dispersive Micro-Solid Phase Extraction (UA-d-μ-SPE) with LC-MS/MS

    This method introduces a miniaturized, rapid, and highly efficient sample preparation technique. UA-d-μ-SPE utilizes a small amount of solid-phase sorbent dispersed directly into the sample matrix.[12][13] The application of ultrasonic energy dramatically increases the surface area contact between the sorbent and the sample, accelerating the mass transfer of analytes to the sorbent and significantly reducing extraction time.[14][15] This clean, concentrated extract is then directly analyzed by a state-of-the-art LC-MS/MS system.

    Table 1: Method Comparison at a Glance
    ParameterConventional GC-MSConventional LC-MS/MSNovel UA-d-μ-SPE LC-MS/MS
    Sample Volume ~1 mL0.5 - 1 mL0.2 mL
    Sample Prep Time 60-90 min (incl. derivatization)30-60 min<15 min
    Sensitivity (LOQ) Low ng/mLSub-ng/mL to low ng/mLLow pg/mL
    Solvent Consumption HighModerateLow
    Automation Potential ModerateHighHigh
    Derivatization Req. YesNoNo

    Validation Report for the Novel UA-d-μ-SPE LC-MS/MS Method

    The validation was performed following the principles outlined in the ICH Harmonised Tripartite Guideline Q2(R1) and FDA guidance for bioanalytical method validation.[1][2][3][16]

    Specificity and Selectivity

    Specificity was assessed by analyzing six different blank human plasma lots. No significant interfering peaks were observed at the retention times of DOB, its metabolites, or the internal standard (DOB-d6), demonstrating the method's high selectivity. The use of two distinct MRM (Multiple Reaction Monitoring) transitions for each analyte further ensures confident identification.

    Linearity and Range

    The method demonstrated excellent linearity over the specified concentration ranges. Calibration curves were constructed using a weighted (1/x²) linear regression model.

    Table 2: Linearity and Quantitation Limits
    AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)LOD (ng/mL)
    Brolamfetamine (DOB) 0.05 - 50> 0.99920.050.015
    2-O-desmethyl-DOB 0.05 - 50> 0.99950.050.018
    5-O-desmethyl-DOB 0.05 - 50> 0.99910.050.020
    Accuracy and Precision

    Accuracy (% Recovery) and precision (% RSD) were determined by analyzing quality control (QC) samples at four concentration levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). Both intra-day (n=6) and inter-day (n=6 over 3 days) statistics were calculated.

    Table 3: Intra-day and Inter-day Accuracy & Precision
    AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
    DOB LLOQ (0.05)6.8104.58.1103.2
    LQC (0.15)5.298.76.5101.5
    MQC (5.0)3.1101.24.3100.8
    HQC (40.0)2.599.33.999.9
    2-O-desmethyl-DOB LLOQ (0.05)7.1106.28.9105.4
    LQC (0.15)5.8102.17.0103.1
    MQC (5.0)3.5100.54.8101.0
    HQC (40.0)2.9101.84.1100.4
    5-O-desmethyl-DOB LLOQ (0.05)7.5103.89.2104.9
    LQC (0.15)6.197.97.499.2
    MQC (5.0)3.9102.45.1101.7
    HQC (40.0)3.2100.94.5101.1

    Causality Insight: The excellent precision and accuracy are directly attributable to the UA-d-μ-SPE process. The high efficiency of the extraction minimizes matrix effects and provides a clean, concentrated sample, leading to more consistent and reproducible ionization in the mass spectrometer source.

    Matrix Effect and Recovery

    The matrix effect was evaluated and found to be minimal (<12% ion suppression/enhancement) for all analytes. The extraction recovery was consistently high across all QC levels.

    Table 4: Extraction Recovery
    AnalyteLQC (0.15 ng/mL)MQC (5.0 ng/mL)HQC (40.0 ng/mL)
    DOB 94.2%96.5%95.8%
    2-O-desmethyl-DOB 91.5%93.8%94.1%
    5-O-desmethyl-DOB 92.1%94.0%93.7%

    Experimental Protocols & Workflows

    Novel UA-d-μ-SPE Workflow Diagram

    G cluster_prep Sample Preparation cluster_spe UA-d-μ-SPE cluster_analysis Analysis Sample 1. 200 µL Plasma Sample IS 2. Add Internal Standard (DOB-d6) Sample->IS Precip 3. Protein Precipitation (Acetonitrile) IS->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Sorbent 6. Add C18 Sorbent (15 mg) Supernatant->Sorbent Ultrasound 7. Ultrasonic Bath (2 min) Sorbent->Ultrasound Elute 8. Centrifuge, Discard Supernatant, Elute with Methanol Ultrasound->Elute Inject 9. Inject into LC-MS/MS Elute->Inject Data 10. Data Acquisition & Processing Inject->Data

    Caption: Workflow for UA-d-μ-SPE of DOB from plasma.

    Step-by-Step Protocol: Sample Preparation
    • Sample Aliquoting: Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

    • Internal Standard Spiking: Add 10 µL of the internal standard working solution (DOB-d6, 100 ng/mL).

    • Protein Precipitation: Add 600 µL of ice-cold acetonitrile.

      • Rationale: Acetonitrile efficiently precipitates plasma proteins which would otherwise interfere with the extraction and clog the LC system.

    • Mixing & Separation: Vortex the tube for 30 seconds, then centrifuge at 12,000 x g for 5 minutes.

    • Supernatant Transfer: Carefully transfer the clear supernatant to a new 2 mL microcentrifuge tube.

    • Sorbent Addition: Add 15 mg of C18 sorbent to the supernatant.

    • Ultrasonic Extraction: Place the tube in an ultrasonic water bath and sonicate for 2 minutes.

      • Rationale: Ultrasound waves create cavitation bubbles, which collapse and generate micro-jets, rapidly dispersing the sorbent and accelerating the binding of analytes from the solution.[12][13]

    • Analyte Elution: Centrifuge at 12,000 x g for 5 minutes. Discard the supernatant. Add 100 µL of methanol to the sorbent pellet, vortex for 30 seconds, and centrifuge again.

    • Final Collection: Transfer the final methanol supernatant to an autosampler vial for injection.

    LC-MS/MS Conditions
    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient from 5% B to 95% B over 5 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

    Conclusion

    The novel UA-d-μ-SPE LC-MS/MS method presented here offers a substantial improvement over traditional techniques for the analysis of Brolamfetamine and its metabolites. The validation data confirms that the method is highly specific, linear, accurate, and precise, meeting all requirements for rigorous bioanalytical applications.[1][16] The key advantages—namely the drastically reduced sample preparation time, lower sample volume requirement, and superior sensitivity—position this method as an invaluable tool for forensic toxicology laboratories, clinical research organizations, and academic institutions engaged in the study of psychedelic substances.

    References

    • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

    • Title: 4-Bromo-2,5-dimethoxyamphetamine Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

    • Title: Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): Studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques Source: ResearchGate, originally published in Journal of Mass Spectrometry URL: [Link]

    • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    • Title: 2,5-Dimethoxy-4-bromoamphetamine Source: Wikipedia URL: [Link]

    • Title: Quantitation of amphetamine-type stimulants by LC-MS/MS Source: PubMed, from Methods in Molecular Biology URL: [Link]

    • Title: Ultrasound-Assisted Dispersive Microsolid-Phase Extraction for Preconcentration of Trace Cobalt and Nickel in Environmental Samples Source: ResearchGate, originally published in International Journal of Environmental Analytical Chemistry URL: [Link]

    • Title: Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques Source: PubMed, from Journal of Mass Spectrometry URL: [Link]

    • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry Source: ResearchGate, originally published in Forensic Science International URL: [Link]

    • Title: Ultrasound-assisted dispersive microsolid-phase extraction approach for preconcentration of trace cobalt and nickel and sensitive determination in water, food and tobacco samples by flame atomic absorption spectrometry Source: Oriental Journal of Chemistry URL: [Link]

    • Title: SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine Source: Agilent Technologies URL: [Link]

    • Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95) Source: European Medicines Agency (EMA) URL: [Link]

    • Title: BROLAMFETAMINE Source: Inxight Drugs - National Center for Advancing Translational Sciences (NCATS) URL: [Link]

    • Title: Ultrasound-assisted dispersive micro solid-phase extraction with nano-TiO2 as adsorbent for the determination of mercury species Source: ResearchGate, originally published in Microchimica Acta URL: [Link]

    • Title: Ultrasound assisted based solid phase extraction for the preconcentration and spectrophotometric determination of malachite green and methylene blue in water samples Source: Arabian Journal of Chemistry URL: [Link]

    Sources

    Brolamfetamine (DOB) versus MDMA: A Comparison of Effects on Intracellular Signaling Pathways

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide analyzes the divergent intracellular signaling cascades elicited by Brolamfetamine (DOB) and 3,4-Methylenedioxymethamphetamine (MDMA) . While both compounds influence serotonergic neurotransmission, their primary mechanisms are distinct: DOB acts as a potent, high-efficacy agonist at the 5-HT2A receptor, whereas MDMA functions primarily as a monoamine releaser with only weak partial agonist activity at 5-HT2A.

    This distinction dictates their downstream signaling. DOB drives robust Gq/11-mediated calcium mobilization and a "hallucinogen-specific" Phospholipase A2 (PLA2) pathway. In contrast, MDMA’s signaling is dominated by transporter-mediated events (SERT/DAT reversal) and secondary, low-efficacy receptor activation that fails to recruit the full spectrum of signaling effectors seen with DOB.

    Primary Pharmacological Mechanisms

    To understand the intracellular divergence, one must first establish the primary trigger points for each compound.

    FeatureBrolamfetamine (DOB)MDMA (Ecstasy)
    Primary Class Psychedelic AmphetamineEntactogen / Empathogen
    Primary Target 5-HT2A Receptor (Agonist)SERT / DAT / NET (Substrate/Releaser)
    Secondary Targets 5-HT2B, 5-HT2C (Agonist)5-HT2A (Weak Partial Agonist), VMAT2
    Binding Affinity (
    
    
    )
    ~0.5–1.0 nM (5-HT2A)~10,000 nM (5-HT2A) / High affinity for SERT
    Functional Efficacy High (Full/Partial Agonist)Low (Weak Partial Agonist)

    5-HT2A Receptor Signaling: The Core Divergence

    The 5-HT2A receptor is the locus of the most significant signaling differences. DOB engages this receptor to drive psychedelic effects, while MDMA interacts with it weakly, yet this interaction remains critical for certain physiological responses (e.g., hyperthermia).

    A. Canonical Gq/11 Signaling (PLC IP3 Ca )

    Both compounds can activate the canonical Gq/11 pathway, but with vastly different efficacies (

    
    ).
    
    • DOB Mechanism: Upon binding, DOB stabilizes the active conformation of 5-HT2A, facilitating Gq/11 coupling. This activates Phospholipase C (PLC) , which hydrolyzes PIP

      
       into IP
      
      
      
      and DAG .[1] IP
      
      
      triggers the release of intracellular Ca
      
      
      from the endoplasmic reticulum.
    • MDMA Mechanism: Racemic MDMA and its S(+)-isomer act as weak partial agonists.[2] They induce only a fraction of the phosphoinositide hydrolysis and calcium mobilization observed with DOB. The R(-)-isomer is functionally inactive at this receptor.[2]

    B. The "Hallucinogen Signature": Phospholipase A2 (PLA2)

    A critical differentiator is the activation of Phospholipase A2 (PLA2) , often cited as a signaling signature of hallucinogens.

    • DOB: Induces robust arachidonic acid (AA) release via PLA2. This pathway is complex, involving G

      
      -coupled Rho activation and p38 MAPK signaling, independent of the PLC pathway. This specific recruitment of PLA2 is highly correlated with hallucinogenic potency.
      
    • MDMA: Lacks the efficacy to drive this specific "hallucinogenic" PLA2 pathway significantly via 5-HT2A. While MDMA can increase AA via other mechanisms (e.g., COX induction due to hyperthermia/oxidative stress), it does not trigger the receptor-mediated AA release cascade characteristic of DOB.

    C. Beta-Arrestin Recruitment & Biased Agonism[3][4]
    • DOB: Recruits

      
      -arrestin-2, leading to receptor internalization and desensitization. Recent studies suggest DOB acts as an unbiased partial agonist regarding Gq vs. 
      
      
      
      -arrestin recruitment, but the magnitude of recruitment is sufficient to trigger downstream ERK1/2 phosphorylation.
    • MDMA: Due to low occupancy and efficacy, MDMA induces minimal

      
      -arrestin recruitment at 5-HT2A, resulting in less rapid receptor internalization compared to direct agonists like DOB.
      
    Visualization: Signaling Divergence

    SignalingDivergence DOB Brolamfetamine (DOB) 5 5 DOB->5 MDMA MDMA MDMA->5 SERT Serotonin Transporter (SERT) MDMA->SERT Substrate/Reverser HT2A Indirect Activation by Synaptic 5-HT Gq Gq/11 Protein HT2A->Gq Strong Coupling HT2A->Gq Weak Activation PLA2 Phospholipase A2 (PLA2) HT2A->PLA2 Complex Pathway (p38/Rho) Efflux 5-HT Efflux (Non-Exocytotic) SERT->Efflux Transporter Reversal PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 AA Arachidonic Acid Release (Hallucinogen Signature) PLA2->AA Ca Intracellular Ca2+ Increase IP3->Ca Efflux->5

    Figure 1: Mechanistic divergence between DOB and MDMA. Note the strong engagement of the PLA2 pathway by DOB, whereas MDMA acts primarily through SERT reversal with only weak direct receptor efficacy.

    Experimental Protocols for Comparison

    To empirically validate these differences, two key assays are recommended: a Calcium Flux Assay (to measure Gq efficacy) and an Arachidonic Acid Release Assay (to distinguish hallucinogenic potential).

    Protocol A: Intracellular Calcium Flux Assay (Indo-1)

    Validates Gq-coupled signaling efficacy.

    • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

    • Dye Loading:

      • Harvest cells and resuspend in loading buffer (HBSS + 20 mM HEPES).

      • Incubate with Indo-1 AM (2 µM) for 45 mins at 37°C in the dark.

      • Wash 2x to remove extracellular dye.

    • Baseline Measurement: Establish baseline fluorescence ratio (405 nm / 485 nm emission) using a flow cytometer or flexstation.

    • Agonist Challenge:

      • Inject DOB (10 nM – 10 µM dose response).

      • Inject MDMA (100 nM – 100 µM dose response).

      • Control: 5-HT (10 µM) as

        
         reference.
        
    • Data Analysis: Calculate the peak response (Peak Ratio - Baseline Ratio). Plot log-concentration vs. response to determine

      
       and 
      
      
      
      .
      • Expected Result: DOB shows high

        
         (~80-100% of 5-HT). MDMA shows low 
        
        
        
        (<30% of 5-HT).
    Protocol B: [³H]-Arachidonic Acid Release Assay

    Validates the "Hallucinogen Specific" signaling branch.

    • Labeling: Incubate cells (NIH3T3-5HT2A or CHO-5HT2A) with [³H]-Arachidonic Acid (0.2 µCi/well) for 24 hours to label membrane phospholipids.

    • Equilibration: Wash cells 3x with PBS containing 0.2% fatty-acid-free BSA (to trap released AA).

    • Stimulation:

      • Add DOB or MDMA in assay buffer for 15–30 minutes.

    • Quantification:

      • Collect the supernatant (containing released [³H]-AA bound to BSA).

      • Quantify radioactivity via liquid scintillation counting.[3][4]

    • Validation: Normalize to total cellular radioactivity.

      • Expected Result: DOB induces significant dose-dependent AA release. MDMA induces negligible release compared to baseline.

    Visualization: Experimental Workflow

    CalciumFluxProtocol cluster_results Expected Outcome Step1 1. Cell Prep HEK293-5HT2A Step2 2. Dye Loading Indo-1 AM (2µM) 45 min @ 37°C Step1->Step2 Step3 3. Baseline Read Flow Cytometry (405/485nm Ratio) Step2->Step3 Step4 4. Injection DOB vs MDMA Step3->Step4 Step5 5. Analysis Calc EC50 & Emax Step4->Step5 Result1 DOB: High Emax (Strong Ca2+ Flux) Step5->Result1 Result2 MDMA: Low Emax (Weak Ca2+ Flux) Step5->Result2

    Figure 2: Workflow for Calcium Flux Assay using Indo-1 ratiometric dye.

    Quantitative Data Comparison

    The following table summarizes the quantitative differences in signaling parameters derived from literature consensus.

    ParameterBrolamfetamine (DOB)MDMA (Racemic)Note
    5-HT2A Binding (
    
    
    )
    ~9.0 - 9.3~4.5 - 5.0DOB binds with ~10,000x higher affinity.
    Phosphoinositide Hydrolysis (
    
    
    )
    80–95% (relative to 5-HT)15–25% (relative to 5-HT)MDMA is a weak partial agonist for PLC.
    Arachidonic Acid Release HighNegligibleKey differentiator for hallucinogenic activity.
    Intracellular Ca
    
    
    Flux
    Robust, dose-dependentWeak, plateau at low efficacy
    Head Twitch Response (In Vivo) Strong (blocked by 5-HT2A antag)Present (S-isomer only)Behavioral proxy for 5-HT2A activation.

    References

    • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

    • Kurrasch-Orbaugh, D. M., et al. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases. Journal of Neurochemistry, 86(4), 980-991. Link

    • Berg, K. A., et al. (1998). Effector pathway-dependent relative efficacy at serotonin type 2A and 2C receptors: evidence for agonist-directed trafficking of receptor stimulus. Molecular Pharmacology, 54(1), 94-104. Link

    • Nash, J. F., et al. (1994). Determination of the spread of efficacy of serotonin 5-HT2 agonist and antagonist drugs. Journal of Pharmacology and Experimental Therapeutics.
    • Maeso, J., et al. (2025).[2] Stereoselective, sex-dependent 5-HT2A receptor modulation of cortical plasticity by MDMA in mice. Neuropsychopharmacology. Link

    • Schmid, C. L., et al. (2008). Bias Factor and Therapeutic Window: 5-HT2A Receptor Signaling. Trends in Pharmacological Sciences.

    Sources

    In Vivo Potency and Efficacy Comparison: Brolamfetamine (DOB) and Structural Analogues

    Author: BenchChem Technical Support Team. Date: February 2026

    In vivo potency and efficacy comparison of Brolamfetamine (DOB) and its structural analogues.

    Executive Summary

    Brolamfetamine (DOB) represents a prototypical ligand in the 2,5-dimethoxy-4-substituted phenylisopropylamine (DOx) class of serotonergic hallucinogens. Characterized by high stereoselective potency and long duration of action, DOB serves as a critical benchmark for studying 5-HT

    
     receptor activation in vivo.
    

    This guide provides a technical comparison of DOB against its primary structural analogues—DOI , DOM , and 2C-B . It synthesizes quantitative data from Head-Twitch Response (HTR) assays and Drug Discrimination (DD) paradigms, offering researchers a grounded reference for selecting appropriate ligands for behavioral pharmacology.

    Structural & Mechanistic Foundation

    The pharmacological core of this class is the phenethylamine backbone modified with:

    • 2,5-dimethoxy substitution: Essential for 5-HT

      
       affinity.[1]
      
    • 4-position substituent: The primary driver of potency (Hydrophobic/Steric bulk).

    • 
      -methyl group:  Distinguishes amphetamines (DOx) from phenethylamines (2C-x), conferring metabolic stability (MAO resistance) and increased potency.
      

    Mechanism of Action:

    • Primary: Agonism at the serotonin 5-HT

      
       receptor (G
      
      
      
      -coupled).
    • Signaling: Activation leads to PLC

      
       translocation, IP
      
      
      
      accumulation, and intracellular Ca
      
      
      release, triggering the behavioral response.
    • Secondary: Agonism at 5-HT

      
       (modulates locomotion/anxiety) and 5-HT
      
      
      
      (modulates potency).
    Figure 1: 5-HT2A Signaling Pathway (Gq-Coupled)

    G Ligand Ligand (DOB/DOI/DOM) R 5-HT2A Receptor Ligand->R Binding Gq Gq/11 Protein R->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC HTR Head-Twitch Response (Behavioral Output) Ca->HTR Excitatory Drive PKC->HTR Modulation

    Caption: Canonical Gq-signaling cascade engaged by DOB and analogues leading to the behavioral Head-Twitch Response.

    Comparative Potency Analysis

    The Head-Twitch Response (HTR) in mice is the gold-standard preclinical proxy for human hallucinogenic potency (Pearson

    
    ). The following data synthesizes ED
    
    
    
    values from C57BL/6J mice, the standard strain for these assays.
    Table 1: In Vivo Potency (HTR) and In Vitro Affinity (Ki)
    CompoundStructure Class4-Pos Substituent5-HT
    
    
    Ki (nM)
    HTR ED
    
    
    (mg/kg)*
    Efficacy (E
    
    
    )
    R-(-)-DOI AmphetamineIodine (I)0.7 – 1.90.24 Full Agonist
    R-(-)-DOB AmphetamineBromine (Br)0.6 – 1.1~0.30 – 0.50
    
    
    Full Agonist
    DOM AmphetamineMethyl (CH
    
    
    )
    1.9 – 2.40.43 Full Agonist
    DOC AmphetamineChlorine (Cl)1.80.32 Full Agonist
    2C-B PhenethylamineBromine (Br)1.1 – 3.7~3.0 – 5.0
    
    
    Partial Agonist
    LSD ErgolineN/A3.50.05 Partial/Full

    Data Notes:

    • HTR ED

      
       values derived from Halberstadt et al. (2020) using C57BL/6J mice.
      
    • 
      DOB potency is historically equipotent to or slightly less potent than DOI in drug discrimination, but significantly more potent than 2C-B.
      
    • 
      2C-B requires significantly higher doses for maximal HTR due to lower intrinsic efficacy and metabolic vulnerability (lack of 
      
      
      
      -methyl).
    Key Insights:
    • Halogenation Increases Potency: The heavy halogens (I, Br, Cl) at the 4-position (DOI, DOB, DOC) confer higher potency than the methyl group (DOM). This correlates with the hydrophobic binding pocket size in the 5-HT

      
       receptor.
      
    • Stereoselectivity: The (R)-isomers of the DOx series are significantly more potent (approx. 2-5x) than the (S)-isomers or racemates.

    • Amphetamine vs. Phenethylamine: Removing the

      
      -methyl group (converting DOB 
      
      
      
      2C-B) results in a ~10-fold loss of in vivo potency . This is due to rapid degradation by Monoamine Oxidase (MAO) and slightly reduced receptor affinity.
    Structure-Activity Relationship (SAR) Logic

    The potency of DOB analogues is predictable based on the lipophilicity and steric bulk of the 4-position substituent.

    Figure 2: SAR Logic Flow for DOx Analogues

    SAR Base 2,5-Dimethoxy-4-X Amphetamine Sub_Me X = Methyl (DOM) Lipophilic, Moderate Bulk Base->Sub_Me Sub_Br X = Bromo (DOB) High Lipophilicity Base->Sub_Br Sub_I X = Iodo (DOI) Max Lipophilicity/Bulk Base->Sub_I Potency_DOM Potency: High (ED50 ~0.43 mg/kg) Sub_Me->Potency_DOM Baseline Potency_DOB Potency: Very High (ED50 < 0.40 mg/kg) Sub_Br->Potency_DOB > Hydrophobicity Potency_DOI Potency: Ultra High (ED50 ~0.24 mg/kg) Sub_I->Potency_DOI Optimal Fit

    Caption: Impact of 4-position substitution on in vivo potency. Increasing halogen size generally increases potency up to Iodine.

    Experimental Protocols

    To ensure reproducibility and valid comparisons, the following protocols are recommended.

    Protocol A: Head-Twitch Response (HTR) Assay (Automated)

    Rationale: High-throughput, objective quantification of 5-HT

    
     activation.
    
    • Subjects: Male C57BL/6J mice (8–10 weeks old). Group size

      
      .
      
    • Pre-Test Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced variability.

    • Magnet Implantation (Optional but recommended for automation):

      • Under isoflurane anesthesia, affix a small neodymium magnet to the skull using dental cement. Allow 1 week recovery.

    • Drug Administration:

      • Dissolve ligand in sterile saline (vehicle).

      • Route: Intraperitoneal (IP) or Subcutaneous (SC).

      • Volume: 5-10 mL/kg.

    • Data Acquisition:

      • Place mouse in a magnetometer coil chamber immediately post-injection.

      • Record coil voltage fluctuations (head twitches produce distinct sinusoidal wave bursts, ~90 Hz).

      • Duration: 30 minutes.[2][3]

    • Analysis:

      • Filter data for 80–100 Hz frequency bursts.

      • Plot Total Counts vs. Log(Dose) to determine ED

        
        .
        
    Protocol B: Drug Discrimination (Two-Lever Operant)

    Rationale: Assesses interoceptive stimulus similarity (subjective effects).

    • Training:

      • Train rats (Long-Evans) to discriminate a training drug (e.g., DOM 1.0 mg/kg ) from saline on a FR-10 schedule.

      • Criterion: >85% correct lever selection over 10 consecutive sessions.

    • Substitution Testing:

      • Administer test compound (e.g., DOB) 15–60 mins prior to session.

      • Measure % Drug-Lever Responding .

      • Full Substitution: >80% drug-lever responding (indicates the animal cannot distinguish DOB from DOM).

    • Antagonism Test:

      • Pre-treat with M100907 (selective 5-HT

        
         antagonist).[4]
        
      • Blockade of drug-lever responding confirms 5-HTngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         mechanism.[4]
        
    References
    • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species.[5] Neuropharmacology.[6][7] Link

      • Source of ED50 values for DOM, DOI, DOC.
    • Glennon, R. A., et al. (1984). 1-(2,5-Dimethoxy-4-bromophenyl)-2-aminopropane (DOB) analogues. Journal of Medicinal Chemistry.[6] Link

      • Foundational SAR d
    • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Pharmacology & Therapeutics.[8] Link

      • Review of DOI/DOB mechanisms in HTR.
    • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

      • Binding affinity d
    • González-Maeso, J., et al. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior.[4] Neuron. Link

      • Mechanistic signaling p

    Sources

    A Researcher's Guide to the Independent Replication of Key Brolamfetamine (DOB) Findings

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    Brolamfetamine, also known as DOB (4-Bromo-2,5-dimethoxyamphetamine), is a potent and long-acting psychedelic substance, primarily recognized for its high affinity and agonist activity at the serotonin 5-HT2A receptor. Its well-characterized pharmacology makes it a cornerstone compound for studying the mechanisms of serotonergic psychedelics. The replication of foundational scientific findings is the bedrock of scientific progress, ensuring the reliability and validity of experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently replicate the key in vitro and in vivo findings from seminal Brolamfetamine studies. We detail the causality behind experimental choices, provide self-validating protocols, and present benchmark data from published literature to serve as a comparative standard.

    Introduction: The Imperative of Replication in Psychedelic Science

    The renaissance in psychedelic research has brought renewed focus to compounds like Brolamfetamine (DOB). As a substituted alpha-methylphenethylamine, DOB's potent agonism at the 5-HT2A receptor is believed to be the primary driver of its psychoactive effects.[1] Seminal work, much of it from the laboratory of David E. Nichols, established the fundamental structure-activity relationships of these compounds.[2]

    Independent replication of this foundational work is not merely an academic exercise. For drug development professionals, it is a critical step in validating screening assays and confirming the pharmacological profile of new chemical entities. For academic researchers, it ensures that new discoveries are built upon a solid and reliable foundation. This guide is structured not as a review of past replications, but as a practical manual for a laboratory equipped with standard molecular pharmacology and behavioral neuroscience tools to perform these vital validation experiments.

    Core Objective 1: Replication of 5-HT2A Receptor Binding Affinity

    The most fundamental characteristic of DOB is its high affinity for the 5-HT2A receptor. The objective here is to experimentally determine the inhibition constant (Kᵢ) of DOB at the human 5-HT2A receptor and compare it to established literature values.

    Benchmark Data: Published Affinities of DOB

    The following table summarizes Kᵢ values from authoritative sources. Your experimental results should fall within a comparable range to be considered a successful replication.

    Receptor TargetReported Kᵢ (nM)Radioligand UsedSource / Notes
    Rat 5-HT2A 59 [³H]ketanserinCompetition experiments in rat frontal cortex.[3]
    Human 5-HT2A ~2.5 - 60 [³H]ketanserin / [¹²⁵I]DOIRange reflects differences in tissue prep and radioligand choice.[4]
    Causality in Experimental Design

    A radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor. The principle is one of competition: we measure how effectively our unlabeled test compound (DOB) displaces a "hot" (radiolabeled) ligand that is known to bind to the target receptor. The choice of radioligand is critical; [³H]ketanserin, a 5-HT2A antagonist, is commonly used and provides a robust signal.[3][5] The receptor source is typically a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor, which provides a clean and reproducible system, or rodent cortical tissue, which offers a more native environment.[3]

    Experimental Workflow: Radioligand Binding Assay

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis P1 Culture HEK293 cells stably expressing human 5-HT2A receptor P2 Harvest cells and prepare membrane homogenate via centrifugation P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Add to 96-well plate: 1. Membrane Prep 2. [³H]ketanserin (constant conc.) 3. DOB (serial dilutions) P3->A1 A2 Incubate at 30°C for 60 min to reach equilibrium A1->A2 R1 Rapidly filter plate contents through GF/B filter mat to separate bound/unbound ligand A2->R1 R2 Wash filters with ice-cold buffer R1->R2 R3 Measure radioactivity on filter using a scintillation counter R2->R3 R4 Plot data and calculate IC₅₀; Convert to Kᵢ using Cheng-Prusoff equation R3->R4

    Caption: Workflow for a competitive radioligand binding assay.

    Detailed Protocol: 5-HT2A Radioligand Binding Assay

    This protocol is a self-validating system. It includes controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known 5-HT2A ligand, e.g., 10 µM ketanserin) to ensure the calculated specific binding is accurate.

    • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer.[6] Centrifuge the homogenate to pellet the membranes, then wash the pellet.[6] Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[6]

    • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

      • Assay Buffer (50 mM Tris, pH 7.4)

      • A serial dilution of Brolamfetamine (DOB) or control compound.

      • Radioligand (e.g., [³H]ketanserin at a final concentration near its Kₑ, ~2-3 nM).

      • Membrane preparation (typically 50-100 µg protein per well).[3]

    • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[6]

    • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[3][6]

    • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris) to remove unbound radioligand.

    • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[6]

    • Data Analysis: Subtract non-specific binding from all wells. Plot the percent specific binding against the log concentration of DOB. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

    Core Objective 2: Replication of 5-HT2A Receptor Functional Activity

    Beyond binding, a key finding is that DOB acts as an agonist, activating the receptor to initiate a cellular response. The canonical signaling pathway for the 5-HT2A receptor is coupling to Gαq proteins, which stimulates phospholipase C (PLC) and leads to the accumulation of inositol phosphates (IPs).[7][8][9]

    Benchmark Data: Published Functional Potency of DOB

    The potency of an agonist is measured by its EC₅₀ value—the concentration required to elicit 50% of the maximum possible response.

    Assay TypeReported EC₅₀ (nM)Cellular SystemSource / Notes
    IP Accumulation ~5-20 nM Cells expressing 5-HT2AThis is a classic measure of Gq pathway activation.[10][11]
    Causality in Experimental Design

    Measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, provides a robust and high-throughput-compatible method for quantifying Gq pathway activation.[9][12] Commercial HTRF (Homogeneous Time-Resolved Fluorescence) kits are widely used for this purpose.[13][14] They rely on a competitive immunoassay principle where cellularly produced IP1 competes with a labeled IP1 tracer for binding to a specific antibody.[14] This assay directly measures the consequence of receptor activation, providing a functional readout of agonism.

    Signaling Pathway: 5-HT2A Gq Activation

    G DOB Brolamfetamine (DOB) HTR2A 5-HT2A Receptor DOB->HTR2A binds & activates Gq Gαq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

    Caption: Canonical 5-HT2A Gq signaling pathway activated by DOB.

    Detailed Protocol: IP1 Accumulation HTRF Assay

    This protocol is adapted for commercial kits (e.g., Cisbio IP-One).[14][15]

    • Cell Culture: Seed HEK293 cells expressing the human 5-HT2A receptor into a 384-well plate and culture overnight.[15]

    • Compound Addition: Remove the culture medium. Add a serial dilution of Brolamfetamine (DOB) prepared in the kit's stimulation buffer. Include a positive control (a known 5-HT2A agonist like serotonin or DOI) and a negative control (buffer only).

    • Incubation: Incubate the plate according to the manufacturer's instructions (typically 30-60 minutes at 37°C) to allow for IP1 accumulation.

    • Lysis and Detection: Add the HTRF reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody) in lysis buffer to all wells.[14]

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log concentration of DOB. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    Core Objective 3: Replication of In Vivo Behavioral Response

    The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.[16][17][18] The objective is to demonstrate that DOB induces a dose-dependent increase in HTR frequency in mice.

    Benchmark Data: Published HTR Dose-Response

    The related compound DOI (the 4-iodo analogue of DOB) is more commonly used in HTR studies, but the effects are mechanistically identical. A successful replication with DOB should show a similar dose-dependent increase in head twitches.

    CompoundDose Range (mg/kg, i.p.)Mouse StrainExpected OutcomeSource / Notes
    DOI 0.25 - 2.0 C57BL/6JDose-dependent increase in HTR counts.[16][19]The response peaks and may decline at very high doses.[20]
    Causality in Experimental Design

    The HTR is a rapid, rotational head movement that is distinct from normal grooming or exploratory behavior.[16][21] Its induction by compounds like DOB is directly mediated by the activation of 5-HT2A receptors in the brain.[22] This makes it a highly specific in vivo assay for the functional consequences of 5-HT2A agonism. The choice of mouse strain is important, with C57BL/6J being the most commonly used and well-characterized.[16][17] The experiment must include a vehicle control group to account for baseline spontaneous head movements.

    Experimental Workflow: Head-Twitch Response (HTR) Assay

    G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis P1 Acclimate C57BL/6J mice to housing and handling P2 Randomly assign mice to dose groups (Vehicle, DOB doses) P1->P2 E1 Administer DOB or Vehicle (intraperitoneal injection) P2->E1 E2 Place individual mouse in a clear observation chamber E1->E2 E3 Allow for 10 min habituation E2->E3 E4 Record behavior for 10-30 min E3->E4 A1 A trained observer, blind to treatment, manually scores HTRs from video recordings E4->A1 A3 Compare HTR counts across dose groups using ANOVA A1->A3 A2 Alternatively, use automated tracking software (e.g., DeepLabCut) A2->A3

    Caption: Workflow for the mouse head-twitch response (HTR) assay.

    Detailed Protocol: Head-Twitch Response (HTR) Assay
    • Animals: Use male C57BL/6J mice (8-10 weeks old).[16] House them with a reversed light-dark cycle and allow at least one week of acclimatization before testing.[16]

    • Drug Preparation: Dissolve Brolamfetamine (DOB) in 0.9% sterile saline. The vehicle control group will receive saline only.

    • Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection. Doses should span a range expected to be effective (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Observation: Immediately after injection, place each mouse into an individual, clean, clear observation chamber (e.g., a standard Plexiglas cage).

    • Scoring: After a 10-minute habituation period, a trained observer who is blind to the experimental conditions should count the number of head twitches for a set period (e.g., 10 or 20 minutes).[20] A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming or sniffing behavior.[16] Alternatively, video record the sessions for later scoring or automated analysis.[17]

    • Data Analysis: Calculate the mean number of head twitches for each dose group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistically significant differences between the vehicle and DOB-treated groups.

    Conclusion: Upholding Scientific Rigor

    The protocols and benchmarks outlined in this guide provide a clear path for the independent replication of the core pharmacological characteristics of Brolamfetamine. Successful replication of its high-affinity binding to the 5-HT2A receptor, its potent Gq-biased agonism, and its ability to induce the head-twitch response in mice will validate an experimental system for further research. This process of verification is fundamental to the integrity of the scientific record and is an indispensable step in the development of novel therapeutics targeting the serotonergic system.

    References

    • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. Available at: [Link]

    • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

    • Bionity. 5-HT2A receptor. Bionity.com. Available at: [Link]

    • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]

    • Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors. PubMed. Available at: [Link]

    • Wikipedia. 5-HT2A receptor. Wikipedia. Available at: [Link]

    • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice. PubMed Central. Available at: [Link]

    • Kim, K., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]

    • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

    • Nelson, D. L., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. Available at: [Link]

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    • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. Available at: [Link]

    • ResearchGate. David NICHOLS | PhD | Purdue University West Lafayette, West Lafayette | Purdue | Department of Medicinal Chemistry and Molecular Pharmacology (MCMP). ResearchGate. Available at: [Link]

    • Cameron, L. P., et al. (2023). Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. PubMed Central. Available at: [Link]

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    Safety Operating Guide

    Navigating the Handling of Brolamfetamine Hydrobromide: A Guide to Personal Protective Equipment and Safety Protocols

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Brolamfetamine hydrobromide (also known as DOB or 2,5-Dimethoxy-4-bromoamphetamine). This potent synthetic hallucinogen, classified as a Schedule I controlled substance, necessitates stringent safety protocols to mitigate the risks of accidental exposure.[1][2] This document outlines the requisite personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

    Understanding the Risks: Why Specialized PPE is Crucial

    Brolamfetamine is a phenethylamine and a powerful psychedelic, with hallucinogenic effects reported at doses as low as 2 mg for an 80 kg individual.[3] Its high potency means that even minute quantities can have significant physiological and psychological effects.[4] Overdoses have been associated with severe cardiovascular symptoms, convulsions, and in extreme cases, death.[1] The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent unintended intoxication, long-term health consequences, and to maintain the integrity of research.

    Core Personal Protective Equipment (PPE) Ensemble

    A multi-layered approach to PPE is essential when handling this compound in a solid (powder) or solution form. The following table summarizes the minimum required PPE, with explanations for the necessity of each component.

    PPE ComponentSpecificationsRationale for Use
    Gloves Double-gloving with powder-free nitrile gloves. The outer glove should have a long cuff that extends over the gown sleeve.Prevents dermal absorption, a significant route of exposure. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5][6] Powder-free gloves are crucial to avoid aerosolization and inhalation of contaminated powder.[6]
    Gown Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.Protects the body from spills and contamination. The solid front and tight cuffs prevent the ingress of the substance.[5]
    Eye and Face Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes of solutions or accidental aerosolization of the powder.[7][8]
    Respiratory Protection A properly fitted N95 or higher-rated respirator.Essential to prevent inhalation of airborne particles, especially when handling the powdered form of the compound.[8]
    Head and Shoe Covers Disposable head/hair covers and shoe covers.Minimizes the risk of contaminating personal clothing and hair, and prevents the tracking of the substance outside of the designated handling area.[8]

    Operational Protocols: A Step-by-Step Guide to Safe Handling

    Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following protocols should be implemented in a designated and controlled laboratory area.

    Preparation and Weighing of this compound Powder
    • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.[9]

    • Donning PPE: Before entering the designated area, don the complete PPE ensemble as detailed in the table above. Ensure gloves are properly overlapped with the gown cuffs.[5]

    • Weighing Procedure:

      • Use a dedicated set of spatulas and weighing papers.

      • Handle the container with the substance carefully to avoid generating dust.

      • Weigh the desired amount of powder slowly and carefully.

      • Clean any minor spills immediately with a damp cloth, which should then be treated as hazardous waste.

    • Dissolution: If preparing a solution, add the solvent to the powder in a closed container within the fume hood to minimize aerosolization.

    Workflow for Handling this compound

    PPE_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Decontamination A Enter Designated Handling Area B Don Full PPE Ensemble (Double Gloves, Gown, Goggles, Face Shield, Respirator) A->B C Verify Fume Hood Operation B->C D Weigh Solid Brolamfetamine (Use dedicated equipment) C->D E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Doff PPE in Designated Area (Outer gloves first) H->I J Wash Hands Thoroughly I->J

    Caption: Figure 1: A stepwise workflow for the safe handling of this compound.

    Spill Management and Decontamination

    In the event of a spill, immediate and appropriate action is required to contain the contamination and prevent exposure.

    • Minor Spills (inside a fume hood):

      • Alert others in the immediate area.

      • Wearing the full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand).

      • Carefully collect the absorbent material into a designated hazardous waste container.

      • Decontaminate the area with a suitable laboratory detergent, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[10]

    • Major Spills (outside a fume hood):

      • Evacuate the area immediately.

      • Alert laboratory personnel and the institutional safety officer.

      • Restrict access to the contaminated area.

      • Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a higher level of respiratory protection if necessary.

    Waste Disposal Plan

    All materials that come into contact with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

    • Solid Waste: This includes contaminated gloves, gowns, weighing papers, and absorbent materials from spills. Place these items in a clearly labeled, sealed hazardous waste container.[11][12]

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

    The disposal of seized illicit drugs and their precursors often involves on-site neutralization or collection by specialized disposal companies, and similar principles should be applied in a research setting.[13]

    Conclusion

    The potent psychoactive nature of this compound demands a meticulous and informed approach to laboratory safety. By implementing a robust PPE strategy, adhering to strict operational protocols, and having a clear plan for spill management and waste disposal, researchers can significantly mitigate the risks associated with handling this compound. The causality behind these stringent measures lies in the high potential for harm from even minimal exposure. This self-validating system of protocols is designed to protect the health and safety of all laboratory personnel.

    References

    • Medline. (2012, May 1). SAFETY DATA SHEET. Retrieved from [Link]

    • Inxight Drugs. BROLAMFETAMINE. Retrieved from [Link]

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    • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

    • Wikipedia. 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

    • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

    • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

    • PubChem. 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

    • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

    • Emory University Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

    • U.S. Department of Justice. Methamphetamine Laboratory Identification and Hazards Fast Facts. Retrieved from [Link]

    • National Jewish Medical and Research Center. Hazardous Chemicals in Illicit Methamphetamine and Amphetamine Laboratories. Retrieved from [Link]

    • Regulations.gov. Basis for the Recommendation to Control. Retrieved from [Link]

    • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Nonfatal and fatal DOB (2,5-dimethoxy-4-bromamphetamine) overdose. Retrieved from [Link]

    • Centers for Disease Control and Prevention. Occupational Health Hazards to First Responders from Clandestine Methamphetamine Labs. Retrieved from [Link]

    • PubChem. Brolamfetamine hydrochloride. Retrieved from [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.